molecular formula C12H19NO3 B022665 (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid CAS No. 709031-29-8

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

Numéro de catalogue: B022665
Numéro CAS: 709031-29-8
Poids moléculaire: 225.28 g/mol
Clé InChI: ZOFWFAZCJJJYCE-WNMKMJAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is a chiral adamantane-derived amino acid that serves as a critical synthetic intermediate in pharmaceutical research, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Key Application in Antidiabetic Drug Development The primary research application of this compound is as a key building block in the synthesis of saxagliptin, a potent DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus . DPP-4 is an enzyme that inactivates incretin hormones, and its inhibition enhances the body's own ability to control blood glucose . In the synthetic pathway, this amino acid moiety is condensed with other molecular fragments, such as (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, to construct the core structure of the active pharmaceutical ingredient (API) . Its well-defined stereochemistry is essential for ensuring the biological activity and specificity of the final drug molecule. Significance of the Adamantane Moiety The 3-hydroxyadamantane group in this compound is a significant pharmacophore in medicinal chemistry. The adamantane cage provides a rigid, lipophilic scaffold that can enhance a molecule's ability to interact with biological targets and improve its metabolic stability . This makes derivatives of this compound valuable for designing molecules that require precise three-dimensional orientation for optimal receptor binding. Handling and Regulatory Information This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate care in accordance with laboratory safety protocols.

Propriétés

IUPAC Name

(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFWFAZCJJJYCE-WNMKMJAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437544
Record name 3-Hydroxy-1-adamantyl-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-29-8
Record name 3-Hydroxy-1-adamantyl-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (CAS No. 709031-29-8), a pivotal chiral building block in contemporary pharmaceutical synthesis. As a key intermediate in the development of prominent drugs, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers and developers in the pharmaceutical industry. This document presents a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles. In the absence of publicly available experimental spectra, this guide furnishes high-fidelity predicted data, accompanied by in-depth interpretations and validated experimental protocols for data acquisition. The methodologies are explained with a focus on the rationale behind experimental choices, ensuring a self-validating framework for researchers. Visualizations of the molecular structure and key spectroscopic correlations are provided to facilitate a deeper understanding. This guide is intended to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of this important molecule.

Table of Contents

  • Introduction

    • 1.1. Significance of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid

    • 1.2. Physicochemical Properties

    • 1.3. Synthesis Overview

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 2.1. Predicted ¹H NMR Spectrum and Interpretation

    • 2.2. Predicted ¹³C NMR Spectrum and Interpretation

    • 2.3. Experimental Protocol for NMR Data Acquisition

  • Mass Spectrometry (MS)

    • 3.1. Predicted Mass Spectrum and Fragmentation Analysis

    • 3.2. Experimental Protocol for Mass Spectrometry Data Acquisition

  • Infrared (IR) Spectroscopy

    • 4.1. Predicted IR Spectrum and Vibrational Mode Analysis

    • 4.2. Experimental Protocol for IR Data Acquisition

  • References

Introduction

Significance of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is a non-proteinogenic α-amino acid characterized by a rigid and sterically demanding 3-hydroxyadamantyl substituent. This unique structural feature imparts specific conformational constraints, making it a valuable chiral intermediate in the synthesis of various pharmacologically active compounds. Its primary significance lies in its role as a key building block for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Notably, it is a crucial precursor in the synthesis of Vildagliptin. The stereochemistry at the α-carbon is critical for the biological activity of the final drug substance, highlighting the importance of enantiomerically pure starting materials like the (2S)-isomer.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is presented in Table 1.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 709031-29-8
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
Appearance Off-white solid
Melting Point >260 °C (decomposes)

| Solubility | Sparingly soluble in water, slightly soluble in DMSO (with heating) | |

Synthesis Overview

The synthesis of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is a multi-step process that often involves the use of chiral auxiliaries or enzymatic resolutions to establish the desired stereochemistry at the α-carbon. A common synthetic approach starts from a suitable adamantane precursor, which is then functionalized to introduce the amino and carboxylic acid moieties. Given its role as a key intermediate, various synthetic routes are proprietary; however, a generalized scheme can be conceptualized as shown below.

synthesis_overview adamantane_precursor 3-Hydroxy-1-adamantyl precursor intermediate_1 Functionalized adamantane adamantane_precursor->intermediate_1 Functionalization target_molecule (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid intermediate_1->target_molecule Chiral amination and carboxylation 1H_NMR_Correlations cluster_molecule Molecular Structure cluster_spectrum Predicted ¹H NMR Signals mol alpha_H α-H (~3.5-3.8 ppm) mol->alpha_H α-proton adamantane_CH2 Adamantane CH₂ (~1.5-2.2 ppm) mol->adamantane_CH2 Methylene protons adamantane_CH Adamantane CH (~2.2-2.5 ppm) mol->adamantane_CH Methine protons

Caption: Key ¹H NMR correlations for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the α-carbon, the quaternary carbons of the adamantane cage, and the secondary and tertiary carbons of the adamantane framework.

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Predicted Chemical Shift (δ)
C=O ~175 - 180
α-C ~60 - 65
Adamantane C-OH ~68 - 72
Adamantane C-α ~40 - 45
Adamantane CH₂ ~30 - 40

| Adamantane CH | ~25 - 35 |

Interpretation: The carboxyl carbon is the most deshielded, appearing at the lowest field. The α-carbon signal appears in the typical range for α-amino acids. The carbons of the adamantane cage will have chemical shifts that are influenced by their substitution and proximity to the hydroxyl and amino acid moieties.

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)

  • 5 mm NMR tubes

Reagents:

  • (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH indicator). The choice of solvent is critical due to the compound's limited solubility. DMSO-d₆ is often preferred as it can dissolve a wider range of compounds and allows for the observation of exchangeable protons.

  • Internal standard (e.g., Tetramethylsilane - TMS, if not provided in the deuterated solvent)

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the sample into a clean, dry vial. b. Add approximately 0.6 mL of the chosen deuterated solvent to the vial. c. Gently sonicate or vortex the vial to dissolve the sample completely. If the sample does not fully dissolve at room temperature, gentle heating may be applied. d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the magnet. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm, centered around 6 ppm. b. Use a standard single-pulse experiment. c. Set the number of scans to a minimum of 16, increasing as needed for better signal-to-noise ratio. d. Apply a Fourier transform to the acquired free induction decay (FID) and phase the spectrum. e. Reference the spectrum to the residual solvent peak or the internal standard.

  • ¹³C NMR Acquisition: a. Set the spectral width to approximately 220 ppm, centered around 100 ppm. b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set the number of scans to a minimum of 1024, as ¹³C has a low natural abundance. d. Apply a Fourier transform to the FID and phase the spectrum. e. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Predicted Mass Spectrum and Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is a suitable technique for the analysis of this amino acid. The predicted mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation of the parent ion is likely to occur through the loss of small neutral molecules such as water (H₂O) and formic acid (HCOOH), as well as cleavage of the adamantane ring.

Table 4: Predicted m/z values for Major Ions in ESI-MS

Ion Predicted m/z
[M+H]⁺ 226.14
[M-H₂O+H]⁺ 208.13
[M-HCOOH+H]⁺ 180.13

| Adamantyl fragment ions | Various |

Fragmentation Pathway:

fragmentation_pathway M_H [M+H]⁺ m/z = 226.14 M_H2O_H [M-H₂O+H]⁺ m/z = 208.13 M_H->M_H2O_H - H₂O M_HCOOH_H [M-HCOOH+H]⁺ m/z = 180.13 M_H->M_HCOOH_H - HCOOH adamantyl_fragments Adamantyl Fragments M_H->adamantyl_fragments Ring Cleavage

Caption: Predicted ESI-MS fragmentation pathway for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid using ESI-MS.

Instrumentation:

  • Mass Spectrometer with an ESI source (e.g., Thermo Fisher Q Exactive or equivalent)

  • Syringe pump

  • HPLC system (for sample introduction)

Reagents:

  • (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for acidification of the mobile phase)

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol or a suitable solvent mixture. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup: a. Calibrate the mass spectrometer according to the manufacturer's instructions. b. Set the ESI source to positive ion mode. c. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition: a. Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min, or inject a small volume onto an HPLC system for introduction. b. Acquire full scan mass spectra over a mass range of m/z 50-500. c. For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Predicted IR Spectrum and Vibrational Mode Analysis

The IR spectrum of this zwitterionic amino acid is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=O, and C-N functional groups.

Table 5: Predicted Characteristic IR Absorption Bands (in cm⁻¹)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad) O-H stretch Hydroxyl
3200-2800 (broad) N-H stretch Ammonium (NH₃⁺)
2920-2850 C-H stretch Adamantane CH₂
~1630-1550 Asymmetric COO⁻ stretch Carboxylate
~1410 Symmetric COO⁻ stretch Carboxylate

| ~1500 | N-H bend | Ammonium (NH₃⁺) |

Interpretation: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding in the solid state. The presence of strong bands for the carboxylate anion (COO⁻) and the ammonium cation (NH₃⁺) confirms the zwitterionic nature of the amino acid in its solid form. The C-H stretching vibrations of the adamantane cage will be prominent in the 2850-2920 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Objective: To obtain the FT-IR spectrum of solid (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

Instrumentation:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Reagents:

  • (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (solid)

  • Potassium bromide (KBr), IR grade (if using pellet method)

Procedure (using ATR):

  • Background Collection: a. Ensure the ATR crystal is clean. b. Collect a background spectrum of the empty ATR accessory.

  • Sample Analysis: a. Place a small amount of the solid sample onto the ATR crystal. b. Apply pressure using the anvil to ensure good contact between the sample and the crystal. c. Collect the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add at least 16 scans to obtain a good signal-to-noise ratio. e. Perform an ATR correction on the resulting spectrum if necessary.

Procedure (using KBr pellet):

  • Sample Preparation: a. Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Sample Analysis: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Collect the spectrum as described in the ATR method.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characteristics of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid. Through the use of high-fidelity predicted data and established analytical methodologies, this document serves as a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate. The presented NMR, MS, and IR data, along with their interpretations, offer a comprehensive spectroscopic profile that can aid researchers and drug development professionals in their synthetic and analytical endeavors. The inclusion of detailed experimental protocols provides a practical framework for the replication and validation of these findings in a laboratory setting.

References

  • ChemBK. (2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid. Retrieved from [Link]

Technical Whitepaper: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

[1][2]

CAS Number: 709031-29-8 Synonyms: (S)-3-Hydroxyadamantylglycine; (S)-α-Amino-3-hydroxytricyclo[3.3.1.1(3,7)]decane-1-acetic acid Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.29 g/mol [1][2]

Executive Summary

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (CAS 709031-29-8) is a non-proteinogenic, chiral amino acid derivative of adamantane.[1][2][3] It serves as the critical "warhead" anchor in the synthesis of Saxagliptin (Onglyza), a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus.[1][2]

The compound’s structural uniqueness lies in the bulky, lipophilic adamantane cage fused with a polar glycine moiety and a hydroxyl group.[1][2] This specific configuration—particularly the (S)-stereochemistry at the

12

This guide details the synthesis, physicochemical properties, and application of this intermediate, emphasizing the transition from racemic chemical routes to highly enantioselective enzymatic processes.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5][6]

The adamantane scaffold provides metabolic stability and lipophilicity, while the hydroxyl group improves water solubility compared to unsubstituted adamantane.[1][2] The amino acid functionality allows for peptide coupling.[1][2]

Table 1: Physicochemical Profile[1][2][7]
PropertyDataNote
Appearance Off-white to white powderHygroscopic nature
Melting Point >260°C (Decomposes)Typical of zwitterionic amino acids
Solubility Water (Sparingly), DMSO (Slightly)Amphoteric character limits organic solubility
pKa (Predicted) ~2.36 (Carboxyl), ~9.6 (Amino)Exists as zwitterion at physiological pH
Stereochemistry (S)-EnantiomerEssential for biological activity
Density 1.409 g/cm³High density due to cage structure

Synthetic Methodologies

The synthesis of CAS 709031-29-8 is a classic case study in the evolution of process chemistry from traditional organic synthesis to biocatalysis.[1][2] The primary challenge is introducing the amino group at the

12
Route A: The Enzymatic Reductive Amination (Preferred)

This route, developed for commercial manufacturing, utilizes Phenylalanine Dehydrogenase (PDH) to convert a keto-acid precursor directly into the (S)-amino acid.[1][2] This method bypasses the need for resolution and expensive chiral auxiliaries.[2]

  • Precursor: 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid.[1][2][4][5][6][7]

  • Reagents: Phenylalanine Dehydrogenase (PDH), Formate Dehydrogenase (FDH), Ammonium Formate, NAD+.[1][2][8]

  • Mechanism: PDH catalyzes the reductive amination of the keto group using ammonia, consuming NADH.[2] FDH recycles the cofactor (NAD+ to NADH) by oxidizing formate to CO₂, driving the equilibrium forward.[1][2]

Protocol Summary:

  • Substrate Preparation: Dissolve 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid in water; adjust pH to ~8.0 with NH₄OH.

  • Biocatalysis: Add PDH and FDH enzymes along with catalytic NAD+ and excess ammonium formate.[2]

  • Incubation: Stir at 30–40°C. The reaction is monitored by HPLC for consumption of the keto-acid.

  • Isolation: The enzyme is removed by ultrafiltration.[2] The filtrate is acidified to isoelectric point to precipitate the crude amino acid or processed via ion-exchange chromatography.[1][2]

Route B: Chemical Synthesis via Oxime Reduction

Early medicinal chemistry routes relied on non-stereoselective methods followed by resolution or chiral protection.[2]

  • Step 1: Oxidation of 1-acetyl-3-hydroxyadamantane with KMnO₄ to yield the

    
    -keto acid.[1][2]
    
  • Step 2: Condensation with hydroxylamine to form the oxime.[2]

  • Step 3: Reduction of the oxime (Zn/HOAc or H₂/Pd-C) to the racemic amino acid.[1][2]

  • Step 4: Resolution using a chiral acid (e.g., tartaric acid) or enzymatic resolution of an ester derivative.[1][2]

Critique: This route suffers from lower atom economy (50% loss during resolution) and harsh oxidation conditions.[1][2]

Visualization: Synthetic Pathways[2][11]

SynthesisPathwayscluster_EnzymaticRoute A: Biocatalytic (Commercial)cluster_ChemicalRoute B: Chemical (Medicinal Chem)Start1-Adamantanecarboxylic AcidInter13-Hydroxy-1-adamantanecarboxylic acidStart->Inter1HNO3/H2SO4KetoAcid2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acidInter1->KetoAcid1. Acetylation2. KMnO4 OxidationEnzymeStepReductive Amination(PDH / FDH / NH4+)KetoAcid->EnzymeStepRoute AOximeOxime IntermediateKetoAcid->OximeNH2OHTargetA(S)-3-Hydroxyadamantylglycine(>99% ee)EnzymeStep->TargetARacemateRacemic Amino AcidOxime->RacemateZn / HOAcResolutionChiral ResolutionRacemate->ResolutionTargetB(S)-IsomerResolution->TargetB

Figure 1: Comparison of the biocatalytic route (green) versus the traditional chemical route (red) for synthesizing CAS 709031-29-8.[1][2]

Application in Drug Development (Saxagliptin)[1][2][13]

CAS 709031-29-8 is the "Left-Hand Side" (LHS) fragment of Saxagliptin.[1][2] Its assembly into the final drug involves coupling with a conformationally constrained proline analog.[2]

The Coupling Logic

The synthesis of Saxagliptin requires the formation of an amide bond between the adamantyl glycine (LHS) and methanoprolinenitrile (RHS).[1][2]

  • Protection: The free amino acid (CAS 709031-29-8) is first protected, typically with a Boc (tert-butoxycarbonyl) group, yielding N-Boc-3-hydroxyadamantylglycine (CAS 361442-00-4).[1][2]

  • Activation: The carboxylic acid is activated using a coupling reagent like EDC/HOBt or T3P (Propylphosphonic anhydride).[1][2]

  • Amidation: The activated acid reacts with the amine of the methanoprolinenitrile fragment.[2]

  • Dehydration & Deprotection: The primary amide on the RHS is dehydrated to a nitrile (if not already present), and the N-Boc group is removed with acid (HCl or TFA) to yield Saxagliptin.[1][2]

Mechanism of Action Relevance

The adamantyl group occupies the hydrophobic S2 pocket of the DPP-4 active site.[2] The hydroxyl group forms specific hydrogen bonds that enhance potency and selectivity over related peptidases (DPP-8/9), reducing off-target toxicity.[1][2]

Visualization: Saxagliptin Assembly

SaxagliptinAssemblyLHS(S)-3-Hydroxyadamantylglycine(CAS 709031-29-8)ProtectionBoc-ProtectionLHS->ProtectionLHS_BocN-Boc Intermediate(CAS 361442-00-4)Protection->LHS_BocCouplingAmide Coupling(EDC/HOBt or T3P)LHS_Boc->CouplingRHSMethanoprolinenitrile(Nucleophile)RHS->CouplingIntermediateCoupled AmideCoupling->IntermediateDeprotectionDeprotection(TFA or HCl)Intermediate->DeprotectionFinalSaxagliptin(Active API)Deprotection->Final

Figure 2: The convergent synthesis of Saxagliptin utilizing the adamantyl glycine intermediate.

Quality Control & Analytical Standards

For researchers validating this compound, the following analytical parameters are critical.

HPLC Method (Purity & Enantiomeric Excess)[1][2]
  • Column: Chiralpak AD-H or equivalent chiral stationary phase.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (e.g., 80:20:0.1).[1][2]

  • Detection: UV at 210 nm (End absorption of carboxyl/amine).[1][2]

  • Acceptance Criteria: Chemical purity >98%; Enantiomeric purity >99.5% (S-isomer).

NMR Characterization (Expected Signals)[1][2]
  • ¹H NMR (D₂O/DCl):

    • 
       ~3.8 ppm (1H, s, 
      
      
      -CH): The singlet indicates no protons on the adjacent adamantane carbon.[1][2]
    • 
       ~1.5–2.3 ppm (Multiplets, Adamantane Cage): Characteristic broad signals for the tricyclic cage.[1][2]
      
  • ¹³C NMR:

    • Carbonyl carbon (~170 ppm).[1][2]

    • 
      -Carbon (~60 ppm).[1][2]
      
    • Adamantane bridgehead and methylene carbons (30–45 ppm).[1][2]

References

  • Chemical Identity & Properties: PubChem.[1][2][9] (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (CID 11723843).[1][2] National Library of Medicine.[2][9] Link

  • Enzymatic Synthesis: Hanson, R. L., et al. (2007).[1][2] Enzymatic Synthesis of (S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid. Advanced Synthesis & Catalysis. Link[1][2]

  • Saxagliptin Process Chemistry: Patel, R. N. (2008).[1][2] Biocatalysis for synthesis of chiral pharmaceutical intermediates. Studies in Surface Science and Catalysis. Link

  • Synthetic Route Optimization: Wang, A., et al. (2014).[1][2][5] Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal. Link

  • Commercial Scale-Up: Vu, T. C., et al. (2005).[1][2][4] Process for preparing dipeptidyl peptidase IV inhibitors and intermediates therefor. Patent WO2005106011A2.[1][2] Link

Introduction to Chiral Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural principles, synthesis, and medicinal applications of chiral adamantane derivatives.

Executive Summary

Adamantane (


) is the simplest diamondoid, characterized by a rigid, stress-free cage structure with 

symmetry. Historically, medicinal chemistry has focused on achiral or racemic adamantane derivatives (e.g., Amantadine, Memantine) where the lipophilic cage serves primarily as a "bulk anchor" to improve pharmacokinetics or block ion channels.

However, the paradigm is shifting. The introduction of chirality onto the adamantane scaffold—either through 1,2-disubstitution or desymmetrization of the methylene bridges—unlocks new vectors for drug design. Chiral adamantane derivatives offer precise spatial orientation of pharmacophores, enabling specific interactions with chiral biological pockets (e.g., DPPIV, 11


-HSD1) that achiral analogs cannot achieve. This guide outlines the structural rules of adamantane chirality, modern asymmetric synthesis protocols, and their application in high-value drug development.

Structural Fundamentals & Chirality Rules

To design chiral derivatives, one must first understand the symmetry breaking of the adamantane cage. The parent molecule possesses four equivalent bridgehead carbons (


) and six equivalent methylene carbons (

).
Symmetry and Chirality

Most simple substitutions retain a plane of symmetry (


), rendering the molecule achiral (meso). Chirality arises only when this symmetry is rigorously broken.
Substitution PatternSymmetry Point GroupChiralityNotes
Unsubstituted

AchiralHighly symmetric.
1-Substituted

AchiralRetains 3 planes of symmetry.
1,3-Disubstituted

(same group) or

(diff)
Achiral Possesses a plane of symmetry passing through C2 and the C1-C3 axis.
1,2-Disubstituted

Chiral Inherently chiral due to proximity of groups breaking all symmetry planes.
Desymmetrized 1,3-

Chiral Functionalization of a methylene bridge (e.g., C6) in a 1,3-derivative destroys the

plane.
Visualization of Chirality Pathways

The following diagram illustrates the logical flow from the achiral parent cage to high-value chiral scaffolds.

AdamantaneChirality Adamantane Adamantane (Td) Achiral Sub1 1-Substituted (C3v) Achiral Adamantane->Sub1 Bridgehead Func. Sub12 1,2-Disubstituted (C1) CHIRAL Adamantane->Sub12 Vicinal Func. Sub13 1,3-Disubstituted (Cs) Achiral (Bridgehead) Sub1->Sub13 Distal Bridgehead Func. Desym Desymmetrized 1,3-Derivs (Methylene Substituted) CHIRAL Sub13->Desym C-H Activation (C6)

Figure 1: Symmetry breaking pathways. Note that 1,3-disubstitution alone is insufficient for chirality; methylene functionalization (desymmetrization) or 1,2-substitution is required.

Synthetic Strategies: The "How-To"

Traditional synthesis relies on carbocation chemistry (Koch-Haaf reaction), which thermodynamically favors the bridgehead positions and often yields racemic mixtures. Modern methods utilize C-H Activation and Transition Metal Catalysis to access chiral non-bridgehead positions.

Protocol: Enantioselective Desymmetrization via Rh-Catalyzed C-H Amination

This protocol, based on the work of Yasue & Yoshida (2021), demonstrates the conversion of an achiral 1,3-disubstituted adamantane into a chiral amino acid precursor using a Rhodium(II) catalyst.[1]

Objective: Synthesis of chiral amino-adamantane derivatives with high enantiomeric excess (ee).

Materials & Reagents
  • Substrate: 1,3-Dimethyladamantane (Achiral precursor).

  • Reagent: 3,5-Bis(trifluoromethyl)phenyl sulfamate (Nitrene precursor).

  • Catalyst:

    
     (Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate]).
    
  • Oxidant: PhI(OAc)

    
     (Iodobenzene diacetate).
    
  • Solvent: Isopropyl acetate (

    
    PrOAc).
    
  • Additives: MgO (Acid scavenger),

    
    .
    
Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried Schlenk tube, dissolve

      
       (2.0 mol%) in anhydrous 
      
      
      
      PrOAc under argon atmosphere.
    • Note: The bulky tetrachlorophthaloyl ligands are critical for steric discrimination between the enantiotopic methylene protons.

  • Reaction Assembly:

    • Add 1,3-dimethyladamantane (1.0 equiv) and MgO (2.3 equiv) to the catalyst solution.

    • Add the sulfamate ester (1.2 equiv) followed by

      
       (dried).
      
    • Cool the mixture to 0 °C to enhance stereoselectivity.

  • Oxidant Addition & C-H Insertion:

    • Add PhI(OAc)

      
       (1.4 equiv) in one portion.
      
    • Stir the suspension vigorously at 0 °C for 3 hours, then warm to 23 °C and stir for an additional 12 hours.

    • Mechanism:[2] The reaction proceeds via a Rh-nitrene intermediate that selectively inserts into a specific C-H bond at the C6 methylene position, breaking the

      
       plane.
      
  • Work-up & Purification:

    • Filter the reaction mixture through a pad of Celite to remove MgO/

      
      .
      
    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • Yield: Typically 65–85%.

    • Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralpak AD-H column). Expected ee > 90% (up to 99% after recrystallization).

Synthetic Workflow Diagram

SynthesisProtocol Start 1,3-Dimethyladamantane (Achiral) Reagents Rh2(S-TCPTTL)4 Sulfamate + PhI(OAc)2 Start->Reagents Intermediate Rh-Nitrene Species Reagents->Intermediate Oxidation Insertion Enantioselective C-H Insertion (C6) Intermediate->Insertion Steric Control Product Chiral Sulfamate Derivative (>90% ee) Insertion->Product Desymmetrization

Figure 2: Rhodium-catalyzed desymmetrization workflow converting achiral precursors to chiral scaffolds.

Case Studies in Drug Development

Influenza (M2 Channel Blockers)
  • Legacy: Amantadine and Rimantadine are effective but suffer from resistance.[3] Rimantadine possesses a chiral side chain (1-(1-adamantyl)ethylamine), but the adamantane core is achiral.

  • Innovation: New chiral analogs targeting the M2 channel utilize 2-substituted adamantanes to fit into mutant channels (e.g., S31N mutation) where the wild-type drugs fail. The chirality allows the drug to "corkscrew" into the altered pore geometry.

Diabetes (DPPIV Inhibitors)
  • Target: Dipeptidyl peptidase-IV.

  • Role of Adamantane: In inhibitors like Vildagliptin , the adamantane moiety acts as a lipophilic anchor. While Vildagliptin itself relies on the chirality of the proline moiety, next-generation inhibitors use 3-hydroxy-1-adamantyl groups.

  • Chiral Advantage: Desymmetrized adamantane scaffolds (e.g., 2-cyanopyrrolidine fused to a chiral adamantane core) show improved selectivity over DPP8/9, reducing toxicity risks associated with off-target inhibition.

Organocatalysis

Chiral adamantane derivatives are not just drugs but tools to make them.

  • Example: Chiral 1,2-diaminoadamantane derivatives serve as ligands for asymmetric catalysis.

  • Application: Used in the asymmetric Henry reaction and Michael additions, leveraging the bulky adamantane backbone to enforce rigid stereochemical control.

References

  • Yasue, R., & Yoshida, K. (2021).[1][4] Enantioselective Desymmetrization of 1,3-Disubstituted Adamantane Derivatives via Rhodium-Catalyzed C-H Bond Amination. Advanced Synthesis & Catalysis.

  • Schreiner, P. R., et al. (2019). Diamondoids: Functionalization and Application. Nature Reviews Chemistry.

  • Todd, M., & Hrdina, R. (2023).[5] Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.

  • Hashimoto, S., et al. (2009).[6] Dirhodium(II) Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate]: A New Chiral Rh(II) Catalyst. Journal of the American Chemical Society.

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Adamantane-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Challenge of Purifying Adamantane-Modified Peptides

Adamantane, a rigid, bulky, and highly lipophilic diamondoid hydrocarbon, is increasingly incorporated into peptide therapeutics to enhance their pharmacological properties, such as enzymatic stability, receptor binding affinity, and membrane permeability. However, the very features that make adamantane a valuable addition to peptide drugs also present significant challenges during their purification. The extreme hydrophobicity conferred by the adamantane moiety often leads to poor solubility in aqueous mobile phases, aggregation, and strong, often irreversible, binding to chromatography stationary phases. These issues can result in low recovery, poor resolution, and overall inefficient purification.

This comprehensive guide provides an in-depth analysis of the key challenges associated with purifying adamantane-containing peptides and offers detailed, field-proven protocols for overcoming them. We will explore the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and precipitation methods, providing the rationale behind experimental choices to empower researchers to develop robust and efficient purification strategies.

I. Understanding the Physicochemical Hurdles

The primary obstacle in purifying adamantane-containing peptides is their pronounced hydrophobicity. This property manifests in several ways that complicate standard purification workflows:

  • Poor Aqueous Solubility: The bulky, nonpolar adamantane cage drastically reduces the peptide's solubility in the aqueous buffers typically used at the start of a reversed-phase separation. This can lead to sample precipitation in the injection loop or at the head of the column, causing blockages and sample loss.

  • Aggregation: Hydrophobic interactions between adamantane moieties on different peptide molecules can drive aggregation, especially at high concentrations. Aggregates can behave differently chromatographically than the monomeric peptide, leading to broad, tailing peaks and inaccurate purity assessments.

  • Strong Retention on RP-HPLC Columns: The high lipophilicity of the adamantane group results in very strong retention on common C18 and C8 stationary phases. This necessitates the use of high concentrations of organic solvents for elution, which can sometimes lead to peptide precipitation on the column and can make separating closely eluting impurities challenging.

To address these challenges, a multi-pronged approach involving careful solvent selection, optimization of chromatographic parameters, and potentially the use of alternative purification techniques is required.

II. Core Purification Strategies: A Triad of Techniques

The purification of adamantane-containing peptides typically relies on a combination of three main techniques: RP-HPLC for high-resolution separation, SPE for initial cleanup and desalting, and precipitation for bulk purification or as an alternative to chromatography for particularly problematic peptides.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Peptide Purification

RP-HPLC is the most powerful technique for achieving high-purity adamantane-containing peptides due to its high resolving power.[1][2] However, standard protocols must be significantly adapted to handle the extreme hydrophobicity of these molecules.

The key to successful RP-HPLC of adamantane-peptides lies in a systematic optimization of the stationary phase, mobile phase, and gradient profile.

dot

Caption: RP-HPLC optimization workflow for adamantane-containing peptides.

1. Stationary Phase Selection:

  • Rationale: The choice of stationary phase is critical for managing the strong retention of adamantane-peptides. While C18 columns are the standard for many peptides, their high hydrophobicity can be detrimental for those containing adamantane.

  • Recommendation: Start with a less hydrophobic stationary phase, such as C8 or C4 . These shorter alkyl chains reduce the hydrophobic interaction, allowing for elution with lower organic solvent concentrations and potentially improving resolution between the target peptide and less hydrophobic impurities. Phenyl-based columns can also offer alternative selectivity through π-π interactions.

2. Mobile Phase Optimization:

  • Organic Modifier:

    • Rationale: Acetonitrile (ACN) is the most common organic modifier in RP-HPLC. However, for highly hydrophobic peptides, alternative solvents can improve solubility and peak shape.

    • Recommendation: Consider using n-propanol or isopropanol as a component of the organic mobile phase.[3] These alcohols are better solubilizing agents for hydrophobic molecules and can reduce on-column aggregation. A mixture of ACN and n-propanol can sometimes provide the optimal balance of elution strength and solubility.

  • Ion-Pairing Agent:

    • Rationale: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, as it improves peak shape by forming ion pairs with basic residues and protonating acidic residues.

    • Recommendation: A concentration of 0.1% TFA in both the aqueous and organic mobile phases is typically effective. For mass spectrometry (MS) compatibility, 0.1% formic acid can be used, although it may result in broader peaks.

  • pH:

    • Rationale: The pH of the mobile phase affects the ionization state of the peptide and, consequently, its retention and selectivity.

    • Recommendation: For most applications, a low pH (around 2-3) achieved with TFA or formic acid is sufficient. However, for peptides that are poorly soluble at low pH, purification at a higher pH (e.g., using ammonium bicarbonate buffer) may be necessary, provided a pH-stable column is used.[4]

3. Gradient Elution:

  • Rationale: A well-designed gradient is crucial for separating the adamantane-peptide from closely related impurities.

  • Recommendation: Employ a shallow gradient (e.g., 0.5-1% organic modifier increase per minute) to maximize resolution. An initial isocratic hold at a low organic concentration can help to focus the sample at the head of the column before starting the gradient.

This protocol is a starting point and should be optimized for each specific peptide.

Materials:

  • Crude, lyophilized adamantane-containing peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade n-propanol (optional)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Solvents for sample dissolution (e.g., DMSO, formic acid, hexafluoroisopropanol - HFIP)

  • RP-HPLC system with a preparative or semi-preparative column (e.g., C4 or C8, 5-10 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in ACN (or a mixture of ACN and n-propanol, e.g., 80:20 v/v).

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Solubility Testing: Before dissolving the entire sample, test the solubility of a small amount of the crude peptide in various solvents. Start with the initial mobile phase conditions (e.g., 95% A/5% B). If insoluble, try adding a small amount of organic solvent like isopropanol or DMSO. For extremely insoluble peptides, a minimal amount of formic acid or HFIP may be necessary to achieve dissolution.

    • Dissolution: Dissolve the crude peptide in the chosen solvent at a concentration suitable for the column size (e.g., 1-10 mg/mL).

    • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Method:

    • Column: C4 or C8, preparative or semi-preparative dimensions.

    • Flow Rate: Adjust according to the column diameter (e.g., 4-20 mL/min for a 10-22 mm ID column).

    • Detection: UV at 214 nm and 280 nm.

    • Gradient Program (Example):

      • 0-5 min: 5% B (isocratic hold)

      • 5-65 min: 5% to 65% B (linear gradient)

      • 65-70 min: 65% to 95% B (wash)

      • 70-75 min: 95% B (hold)

      • 75-80 min: 95% to 5% B (re-equilibration)

      • 80-90 min: 5% B (hold)

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak(s).

    • Analyze the purity of each fraction using analytical RP-HPLC with a similar but faster gradient.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification Processing:

    • Remove the organic solvent from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

B. Solid-Phase Extraction (SPE): For Rapid Cleanup and Desalting

SPE is a valuable technique for the initial cleanup of crude adamantane-peptides, particularly for removing highly polar impurities and for desalting.[1][5] It can be used as a standalone method for applications not requiring high purity or as a pre-purification step before RP-HPLC.

Materials:

  • Crude adamantane-peptide solution

  • SPE cartridge with a reversed-phase sorbent (e.g., C8 or C18)

  • SPE manifold

  • HPLC-grade water, methanol, and ACN

  • TFA

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3-5 bed volumes of methanol.

    • Equilibrate the cartridge with 3-5 bed volumes of 0.1% TFA in water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent and dilute with 0.1% TFA in water.

    • Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 3-5 bed volumes of 0.1% TFA in 5% ACN/water to remove salts and polar impurities.

  • Elution:

    • Elute the peptide with 2-3 bed volumes of 0.1% TFA in 60-80% ACN/water. The optimal ACN concentration should be determined empirically.

    • Collect the eluate.

  • Analysis:

    • Analyze the purity of the eluted peptide by analytical RP-HPLC.

C. Precipitation: A Chromatography-Free Alternative

For adamantane-peptides that are extremely difficult to purify by chromatography due to very poor solubility or irreversible column binding, precipitation can be an effective alternative.[6][7] This technique exploits the low solubility of the hydrophobic peptide in polar solvents.

Materials:

  • Crude adamantane-peptide post-cleavage from the resin

  • Ice-cold diethyl ether

  • Ice-cold water

  • Solvents for washing (e.g., diethyl ether)

  • Centrifuge

Procedure:

  • Initial Precipitation:

    • After cleavage from the solid-phase synthesis resin, precipitate the crude peptide by adding the cleavage mixture to a large volume of ice-cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

  • Water-Based Precipitation (for highly hydrophobic peptides):

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., HFIP or a high concentration of ACN).

    • Add this solution dropwise to a large volume of ice-cold water with vigorous stirring. The hydrophobic peptide should precipitate out.

    • Collect the precipitate by centrifugation.

  • Washing:

    • Wash the peptide pellet with ice-cold water to remove any remaining water-soluble impurities.

    • Wash the pellet with diethyl ether to remove organic-soluble scavengers and byproducts from the cleavage step.

  • Drying:

    • Dry the purified peptide pellet under high vacuum.

III. Data Presentation and Method Comparison

To aid in the selection of the most appropriate purification strategy, the following table summarizes the typical performance of each technique for adamantane-containing peptides. The values are representative and will vary depending on the specific peptide sequence and the adamantane conjugation site.

Purification TechniqueTypical PurityTypical RecoveryThroughputKey AdvantagesKey Disadvantages
RP-HPLC >95%[8]50-80%LowHigh resolution, excellent for achieving high purity.Can have low recovery for very hydrophobic peptides, time-consuming.
SPE 60-85%70-95%[1]HighFast, excellent for desalting and initial cleanup.Lower resolution than HPLC, not suitable for high-purity requirements.
Precipitation 70-90%60-90%HighAvoids chromatographic issues, good for bulk purification.Purity is generally lower than HPLC, may not remove closely related impurities.

IV. Workflow and Logical Relationships

The choice and sequence of purification steps depend on the initial purity of the crude peptide and the final purity requirements.

dot

Purification_Workflow start Crude Adamantane-Peptide (Post-Synthesis & Cleavage) spe Solid-Phase Extraction (SPE) (Desalting & Initial Cleanup) start->spe Standard Workflow precipitation Precipitation (Alternative for Highly Insoluble Peptides) start->precipitation Highly Insoluble Peptide analysis1 Purity Analysis (Analytical HPLC/MS) spe->analysis1 hplc Preparative RP-HPLC (High-Resolution Purification) analysis2 Purity Analysis (Analytical HPLC/MS) hplc->analysis2 analysis3 Purity Analysis (Analytical HPLC/MS) precipitation->analysis3 analysis1->hplc Purity < 95% final_product Purified Adamantane-Peptide (>95% Purity) analysis1->final_product Purity > 95% analysis2->final_product Purity > 95% analysis3->hplc Further Purification Needed low_purity_product Partially Purified Peptide (For Screening/Non-Quantitative Use) analysis3->low_purity_product Purity Sufficient for Use

Caption: Decision workflow for purifying adamantane-containing peptides.

V. Conclusion and Future Perspectives

The purification of adamantane-containing peptides presents a formidable challenge that can be overcome with a systematic and well-informed approach. By understanding the underlying physicochemical principles and by rationally selecting and optimizing purification techniques, researchers can achieve high-purity peptides with acceptable recovery. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of purifying these highly hydrophobic molecules.

Future advancements in stationary phase chemistry, such as the development of novel materials with alternative selectivities, and the exploration of more sophisticated purification techniques like counter-current chromatography, may further streamline the purification of adamantane-containing peptides and other challenging hydrophobic biomolecules.

VI. References

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Available at: [Link]

  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group, Inc. Available at: [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI. Available at: [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America. Available at: [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at: [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Available at: [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Available at: [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide Group. Available at: [Link]

  • Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]

  • Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. PubMed Central. Available at: [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Future Science. Available at: [Link]

  • Table S1. Purification yields and characterisation of peptides 1-22 and 27-28 by RP-HPLC and MS. ResearchGate. Available at: [Link]

  • Recommended Peptide Purity Guidelines. GenScript. Available at: [Link]

  • Fast and efficient purification of synthetic peptides by solid-phase extraction. ResearchGate. Available at: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available at: [Link]

  • Method of purifying peptides by selective precipitation. Google Patents. Available at:

  • Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up. Biotage. Available at: [Link]

  • Fundamental Understanding of Peptide Adsorption in Reversed-Phase Chromatography. ETH Zurich. Available at: [Link]

  • A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA. Phenomenex. Available at: [Link]

Sources

Precision Protocol: Boc Deprotection of (S)-3-Hydroxyadamantylglycine

[1]

Abstract & Strategic Analysis

This application note details the protocol for the deprotection of (S)-N-Boc-3-hydroxyadamantylglycine (also known as (S)-2-(3-hydroxy-1-adamantyl)-2-[(tert-butoxycarbonyl)amino]acetic acid), a pivotal intermediate in the synthesis of the DPP-4 inhibitor Saxagliptin (Onglyza).

The Chemoselectivity Challenge

The structural core of this molecule presents a unique chemo-selectivity challenge:

  • Tertiary Adamantyl Alcohol: The hydroxyl group at the 3-position of the adamantane cage is a tertiary alcohol. While resistant to dehydration (due to Bredt’s rule preventing bridgehead double bond formation), it is highly susceptible to SN1 substitution in the presence of strong acids and nucleophiles (e.g., HCl forming 3-chloroadamantane derivatives).

  • Zwitterionic Product: Upon deprotection, the resulting free amino acid exists as a zwitterion or salt, altering solubility profiles significantly compared to the lipophilic Boc-protected precursor.

Strategic Recommendation: To ensure the integrity of the 3-hydroxyl group, this guide prioritizes non-nucleophilic acidic conditions .

  • Method A (TFA/DCM): The "Gold Standard" for analytical and small-scale preparative work, offering high purity.

  • Method B (MSA/EtOAc): The "Process Standard" for scale-up, utilizing Methanesulfonic Acid (MSA) to avoid volatility and prevent halide substitution.

Mechanistic Pathway & Logic

The deprotection follows an acid-catalyzed elimination mechanism. The tert-butyl carbocation is generated and subsequently quenched, releasing isobutene and CO₂.

BocDeprotectioncluster_0Critical Control PointStart(S)-N-Boc-3-hydroxyadamantylglycine(Lipophilic, Soluble in DCM)InterIntermediateCarbamic AcidStart->Inter Protonation & CleavageRiskRISK: 3-OH Substitution(If HCl/Halides present)Start->Risk Strong Nucleophile (Cl-)AcidAcid Catalyst(H+)Acid->InterSideSide Product:Isobutene + CO2Inter->Side EliminationProduct(S)-3-Hydroxyadamantylglycine Salt(Polar, Precipitates)Inter->Product Decarboxylation

Figure 1: Mechanistic flow and critical risk of hydroxyl substitution.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) Protocol

Best for: Laboratory scale (<10 g), high purity requirements, NMR studies.[1] Mechanism: TFA provides strong acidity with a non-nucleophilic trifluoroacetate counterion. Any trifluoroacetate ester formed at the 3-OH position is labile and hydrolyzes readily during aqueous workup.

Materials
  • Substrate: (S)-N-Boc-3-hydroxyadamantylglycine (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC)

  • Reagent: Trifluoroacetic Acid (TFA) (ReagentPlus®, 99%)

  • Scavenger (Optional): Triethylsilane (TES) (if carbocation scavenging is required, though usually unnecessary for this substrate).

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (10 volumes relative to mass, e.g., 10 mL/g).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Controls the exotherm of acid addition and minimizes potential side reactions.

  • Acid Addition: Add TFA dropwise.

    • Standard Ratio: 1:1 v/v TFA:DCM or 5-10 equivalents of TFA.

    • Note: Evolution of CO₂ gas will be observed. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C) . Stir for 1.0 - 2.0 hours .

    • Monitoring: Check by TLC (stain with Ninhydrin) or HPLC. Disappearance of the starting material spot/peak indicates completion.

  • Workup (Evaporation): Concentrate the reaction mixture under reduced pressure (Rotavap) at <35 °C.

    • Azeotrope: To remove residual TFA, add Toluene (5 volumes) and re-evaporate. Repeat 2-3 times. This is critical to remove trapped acid.

  • Isolation:

    • The residue is typically a viscous oil or foam (TFA salt).

    • Precipitation: Dissolve in a minimum amount of Methanol (1-2 vol) and add cold Diethyl Ether or MTBE (10-15 vol) dropwise with vigorous stirring. The product salt will precipitate as a white solid.

    • Filter and dry under high vacuum.

Method B: Methanesulfonic Acid (MSA) Protocol

Best for: Process scale (>10 g), manufacturing, avoiding volatile fluorinated waste.[1] Mechanism: MSA is a non-volatile, non-oxidizing acid.[1] The mesylate anion is non-nucleophilic, preserving the 3-OH group.

Materials
  • Substrate: (S)-N-Boc-3-hydroxyadamantylglycine[2][3][4][5]

  • Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc)

  • Reagent: Methanesulfonic Acid (MSA) (>99%)

Step-by-Step Procedure
  • Slurry/Solution: Suspend the substrate in Isopropyl Acetate (10 volumes) at 20 °C .

  • Acid Addition: Add MSA (1.5 - 2.0 equivalents) slowly over 15 minutes.

    • Observation: The slurry may initially clear as the Boc-amine protonates, followed by the precipitation of the deprotected amine-MSA salt.

  • Reaction: Heat the mixture to 35-40 °C and stir for 2-4 hours .

    • Control: Mild heating facilitates the cleavage and CO₂ evolution but keep <45 °C to protect the tertiary alcohol.

  • Isolation:

    • Cool the mixture to 0-5 °C and age for 1 hour.

    • Filter the white solid (MSA salt).

    • Wash the cake with cold Isopropyl Acetate.

    • Dry in a vacuum oven at 40 °C.

Critical Process Parameters (CPPs) & Data

The following table summarizes the comparison between acid choices, highlighting the risk profile for the adamantyl hydroxyl group.

ParameterMethod A (TFA)Method B (MSA)Method C (HCl)*
Acid Strength StrongStrongStrong
Nucleophilicity Low (Trifluoroacetate)Very Low (Mesylate)High (Chloride)
Risk to 3-OH Low (Ester hydrolyzes)LowHigh (Forms 3-Cl)
Reaction Temp 0°C to RT35-40°C0°C to RT
Workup Evaporation (Volatile)Filtration (Precipitates)Filtration
Suitability R&D / AnalyticalProcess / Scale-upNot Recommended

*Note: HCl is generally avoided for this specific substrate due to the formation of 3-chloroadamantyl impurities via SN1 mechanism, unless strictly controlled (low temp, short time).[1]

Analytical Quality Control

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV 210 nm (low UV absorption due to lack of chromophores; ELSD or MS detection preferred).

  • Target:

    • Starting Material (Boc): RT ~ 10-12 min (Lipophilic).

    • Product (Amine): RT ~ 2-3 min (Polar/Early eluting).

NMR Validation (DMSO-d6)
  • ¹H NMR:

    • Disappearance: Singlet at ~1.4 ppm (9H, tert-butyl group).

    • Shift: The

      
      -proton (CH-NH2) shifts downfield significantly upon deprotection and protonation.
      
    • Integrity: Check the adamantane bridgehead protons (1.4 - 2.2 ppm region) to ensure symmetry is maintained and no elimination occurred.

Troubleshooting Guide

Issue: "Oiling Out" of Product
  • Cause: The amine salt is highly hygroscopic or retains solvent.

  • Solution: Triturate the oil with anhydrous diethyl ether or hexanes. Scratch the glass surface to induce nucleation. If using Method A, ensure all TFA is removed via toluene azeotrope.[1]

Issue: Impurity at +18 mass units (or +36.5 for HCl)
  • Cause: Substitution of the 3-OH group.[2][3][6][7]

  • Solution: Switch to Method B (MSA) . If using HCl, lower temperature to 0°C and quench immediately upon completion. Avoid strong mineral acids like H₂SO₄.

Workflow Visualization

WorkflowStep1Dissolve Substrate(DCM or IPAc)Step2Add Acid Catalyst(TFA or MSA)Step1->Step2Step3Reaction Monitoring(HPLC: Loss of Boc)Step2->Step3DecisionChoice of WorkupStep3->DecisionPathAMethod A (TFA):Evaporate -> Azeotrope -> PrecipitateDecision->PathA High Purity/LabPathBMethod B (MSA):Direct Filtration of SaltDecision->PathB Scale-up/ProcessFinalFinal QC(NMR/HPLC)PathA->FinalPathB->Final

Figure 2: Operational workflow for selecting the optimal deprotection path.

References

  • Bristol-Myers Squibb Company. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169-1176.[1][7][8] Link

  • Vu, T. C., et al. (2004).[1][7] Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. U.S. Patent No. 7,186,846. Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Hanson, R. L., et al. (2007).[1] Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, Using a Modified Phenylalanine Dehydrogenase. Advanced Synthesis & Catalysis, 349(8-9), 1369-1378.[1][7] Link

  • Savage, S. A., et al. (2009).[1] Preparation of Saxagliptin. Organic Process Research & Development.

  • BenchChem. (2025).[9] A Comparative Guide to TFA and HCl for Boc Deprotection. Link

Disclaimer: This protocol is intended for use by qualified chemical researchers. Always consult Safety Data Sheets (SDS) for TFA, MSA, and DCM before handling.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxyadamantylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-hydroxyadamantylglycine. This molecule is a critical non-proteinogenic amino acid, most notably serving as a key intermediate in the synthesis of Saxagliptin, a prominent DPP-IV inhibitor for the treatment of type 2 diabetes.[1][2] The synthesis, while well-documented, presents unique challenges stemming from the rigid, cage-like structure of the adamantane core and the introduction of multiple functional groups.[3] This guide is structured to provide researchers, chemists, and process development professionals with practical, field-tested insights into identifying, troubleshooting, and mitigating common impurities encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of 3-hydroxyadamantylglycine?

A1: Impurities can be broadly categorized based on their origin:

  • Starting Material-Related: Residuals of initial precursors like 1-adamantanecarboxylic acid or its derivatives.[4][5]

  • Process-Related: These are byproducts formed from side reactions during the synthesis. Common examples include diastereomers (the incorrect R-enantiomer), products of incomplete reactions (e.g., unhydrolyzed nitriles or amides), and over-functionalized adamantane species (e.g., di-hydroxy derivatives).[6]

  • Reagent-Related: Impurities arising from the reagents themselves or their degradation products.

  • Residual Solvents: Solvents used during reaction or purification steps that are not completely removed.[7]

Q2: Why is stereochemical impurity control so crucial for this molecule?

A2: 3-Hydroxyadamantylglycine possesses a chiral center at the α-carbon of the glycine moiety. For its application as a pharmaceutical intermediate, specifically for Saxagliptin, only the (S)-enantiomer is desired.[5][8] The presence of the (R)-enantiomer is considered a critical impurity that must be minimized. Biological activity is highly dependent on stereochemistry, and regulatory agencies have stringent limits on enantiomeric purity. Control is typically achieved either through chiral resolution of a racemic mixture or via an asymmetric synthesis strategy.[1][6]

Q3: What are the most effective analytical techniques for profiling impurities in this synthesis?

A3: A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[7][9][10] Chiral HPLC methods are specifically required to determine enantiomeric purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information, which helps in postulating their structures.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of isolated impurities and for confirming the structure of the final product.[12]

  • Gas Chromatography (GC): Primarily used for detecting and quantifying volatile organic impurities, such as residual solvents.[7]

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during your synthesis, providing insights into their root causes and actionable solutions.

Problem 1: Significant Presence of the (R)-Enantiomer (Diastereomeric Impurity)

Q: My chiral HPLC analysis shows >2% of the undesired (R)-enantiomer in my final (S)-N-Boc-3-hydroxyadamantylglycine product. What is the likely cause and how can I fix it?

A: The presence of the unwanted (R)-enantiomer is a common but critical issue that typically points to incomplete resolution or racemization.

Causality: If you are employing a classical resolution method with a chiral resolving agent (like quinidine or quinine derivatives), the primary causes are either insufficient crystallization/separation cycles or using a suboptimal amount of the resolving agent.[1] Alternatively, certain steps, particularly those involving harsh pH conditions (strongly basic or acidic) and elevated temperatures, can cause racemization at the α-carbon of the amino acid.[6]

Troubleshooting Protocol:

  • Optimize Chiral Resolution:

    • Step 1: Re-evaluate the molar ratio of your chiral resolving agent to the racemic N-Boc-3-hydroxyadamantylglycine.

    • Step 2: Increase the number of recrystallization cycles for the diastereomeric salt. Monitor the enantiomeric excess (e.e.) by chiral HPLC after each cycle.

    • Step 3: Ensure slow, controlled cooling during crystallization, as rapid cooling can trap impurities within the crystal lattice.

  • Investigate Potential Racemization:

    • Step 1: Review your entire synthetic sequence. Identify any steps where the chiral center is exposed to strong base or acid, especially with heat.

    • Step 2: A key area to investigate is the deprotection of the amine or hydrolysis of an ester if performed after the chiral center is established. Consider using milder conditions. For example, a patent for racemizing the unwanted (R)-isomer to regenerate the racemic starting material uses sodium hydride at elevated temperatures, highlighting conditions that promote racemization.[6]

    • Step 3: If racemization is suspected during a specific step, take an in-process control (IPC) sample immediately after that step and analyze its enantiomeric purity.

Problem 2: Impurity Detected Corresponding to Unhydrolyzed Nitrile or Amide Intermediate

Q: My LC-MS data reveals a peak with a mass corresponding to the α-aminonitrile or the intermediate amide of 3-hydroxyadamantylglycine. Why didn't the hydrolysis go to completion?

A: Incomplete hydrolysis is a frequent issue in syntheses employing the Strecker reaction, where an α-aminonitrile is formed and must be fully converted to the carboxylic acid.[13][14] The hydrolysis of both the nitrile and the subsequent amide can be sluggish.

Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid.[15][16] The second step, amide hydrolysis, often requires more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentration) than the first. If reaction conditions are not sufficiently rigorous, the reaction can stall at the amide intermediate.[16] Steric hindrance from the bulky adamantyl group can further impede this transformation.

Troubleshooting Protocol:

  • Review Hydrolysis Conditions:

    • Acidic Hydrolysis (e.g., HCl, H₂SO₄):

      • Step 1: Increase the concentration of the acid. Stronger acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[16]

      • Step 2: Extend the reaction time and/or increase the temperature (reflux). Monitor the disappearance of the amide/nitrile peak by HPLC or TLC.

    • Basic Hydrolysis (e.g., NaOH, Ba(OH)₂):

      • Step 1: Similar to acidic conditions, increase the concentration of the base and the reaction temperature.[15][17]

      • Step 2: Be aware that basic conditions pose a higher risk of racemization. This approach should be used cautiously if the chiral center has already been established.

  • Reaction Monitoring:

    • Step 1: Implement rigorous in-process controls. Do not proceed to work-up until HPLC analysis confirms the starting nitrile and intermediate amide are below the required threshold (e.g., <0.1%).

    • Step 2: If the reaction stalls, consider a "re-treatment" approach where the isolated, partially hydrolyzed material is subjected to the hydrolysis conditions a second time.

Problem 3: Over-Oxidized Impurities (e.g., Di-hydroxyadamantane Derivatives)

Q: I'm observing impurities with a mass 16 amu higher than my desired product, suggesting an additional hydroxyl group on the adamantane cage. How can I prevent this over-oxidation?

A: This issue typically arises during the hydroxylation of the adamantane core, a step often achieved using strong oxidizing agents.

Causality: The adamantane cage has four equivalent tertiary bridgehead positions (C-H bonds).[3] While the first functionalization at C1 deactivates the structure slightly, strong oxidizing conditions (e.g., concentrated H₂SO₄/HNO₃ mixtures or excess KMnO₄) can still lead to oxidation at a second bridgehead position (e.g., C3, C5, or C7), resulting in di-functionalized impurities.[4][5]

Troubleshooting Protocol:

  • Control Stoichiometry of Oxidant:

    • Step 1: Carefully control the molar equivalents of the oxidizing agent. Perform small-scale experiments to find the optimal stoichiometry that maximizes conversion of the starting material while minimizing di-oxidation.

    • Step 2: Add the oxidant slowly and portion-wise, maintaining strict temperature control. Exothermic reactions can lead to loss of selectivity.

  • Modify Reaction Conditions:

    • Step 1: Lower the reaction temperature. Oxidation reactions are often highly temperature-dependent.

    • Step 2: Reduce the reaction time. Take samples at regular intervals to determine the point at which the desired product formation plateaus and byproduct formation begins to accelerate.

  • Purification Strategy:

    • The polarity difference between the mono-hydroxylated desired product and the di-hydroxylated impurity is significant. These impurities can typically be removed effectively using column chromatography. Adjust your gradient elution to ensure good separation.

Data Summary & Visualization

Table 1: Common Impurities and Their Identification
Impurity Name/ClassLikely OriginAnalytical Signature (LC-MS)Mitigation Strategy
(R)-N-Boc-3-hydroxyadamantylglycineIncomplete chiral resolution; RacemizationSame M+H⁺ as product; Separable only by chiral HPLCOptimize resolution; Use milder pH/temp conditions
2-(3-hydroxy-1-adamantyl)-2-oxoacetic acidIncomplete reductive amination/oximationM+H⁺ corresponding to the keto acid intermediateDrive reduction to completion; Optimize reagents/conditions
N-Boc-3-hydroxyadamantylglycinamideIncomplete nitrile/amide hydrolysisM+H⁺ = Product M+H⁺ - 1Use more forcing hydrolysis conditions (time, temp, conc.)
α-Amino-3-hydroxyadamantaneacetonitrileIncomplete Strecker synthesis hydrolysisM+H⁺ = Product M+H⁺ - 17 (loss of H₂O, gain of N)Use more forcing hydrolysis conditions
Di-hydroxyadamantylglycine derivativesOver-oxidation of adamantane coreM+H⁺ = Product M+H⁺ + 16Control oxidant stoichiometry; Lower reaction temperature
Diagram 1: Troubleshooting Workflow for Impurity Analysis

This diagram provides a logical pathway for identifying and addressing an unknown impurity detected during synthesis.

G cluster_known Known Impurity Pathway start Impurity Detected (e.g., by HPLC) lcms Analyze by LC-MS Determine M+H⁺ start->lcms check_mass Does Mass Match Known Intermediates or Side Products? lcms->check_mass is_isomer Is it an Isomer? (Same Mass) check_mass->is_isomer Yes unknown Unknown Impurity Requires Isolation & Structural Elucidation (NMR) check_mass->unknown No is_intermediate Matches Intermediate? is_isomer->is_intermediate No solve_isomer Action: Chiral HPLC Analysis & Optimize Resolution is_isomer->solve_isomer Yes is_overreaction Matches Over-reaction Product? (e.g., M+16) is_intermediate->is_overreaction No solve_intermediate Action: Incomplete Reaction Force to Completion is_intermediate->solve_intermediate Yes solve_overreaction Action: Side Reaction Modify Conditions is_overreaction->solve_overreaction Yes is_overreaction->unknown No

Caption: A decision tree for troubleshooting impurities.

Diagram 2: Formation Pathway of Amide Impurity

This diagram illustrates how the reaction can stall during the hydrolysis of the aminonitrile intermediate from a Strecker-type synthesis.

G start Aldehyde/Keto-acid Precursor strecker Strecker Reaction (+ NH₃, CN⁻) start->strecker nitrile α-Aminonitrile Intermediate strecker->nitrile hydrolysis1 Mild Hydrolysis (H₃O⁺ or OH⁻) nitrile->hydrolysis1 amide Amide Impurity (Reaction Stalls) hydrolysis1->amide hydrolysis2 Forcing Hydrolysis (Heat, Time) amide->hydrolysis2 product Desired Carboxylic Acid (3-Hydroxyadamantylglycine) amide->product Incomplete Conversion hydrolysis2->product

Caption: Stalling at the amide intermediate during hydrolysis.

References

  • Benchchem. (2025).
  • Various Authors. (2025). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine.
  • Various Authors. (2025). A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine.
  • Various Authors. (2025). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin.
  • Various Authors. (2025). The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I).
  • Various Authors. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRAR.
  • ChemicalBook. (2025). Boc-3-Hydroxy-1-adamantyl-D-glycine. ChemicalBook.
  • Various Authors. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. DelveInsight.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry.
  • European Patent Office. (n.d.). EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.
  • Wanka, L., Iqbal, K., & Lindequist, U. (2013).
  • S., & Kumar, P. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • Various Authors. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmanecia.
  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Chemistry university. (2021). Hydrolysis of Nitriles. YouTube.

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with adamantane-containing peptides. The unique physicochemical properties of the adamantane moiety—a rigid, bulky, and highly lipophilic hydrocarbon cage—offer significant advantages in medicinal chemistry, including enhanced metabolic stability and improved pharmacokinetics.[1][2][3] However, these same properties present considerable challenges, most notably a propensity for aggregation in aqueous environments, which can impact solubility, bioavailability, and biological activity.[2][4]

This guide provides in-depth, experience-driven troubleshooting strategies and frequently asked questions to help you anticipate, diagnose, and resolve aggregation-related issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my adamantane-containing peptides aggregate so readily in aqueous buffers?

A1: The aggregation of adamantane-containing peptides is primarily driven by the inherent hydrophobicity of the adamantane group.[4][5] This bulky, non-polar cage structure has minimal favorable interactions with polar water molecules, leading it to self-associate to minimize its exposed surface area. This phenomenon, known as the hydrophobic effect, is a major contributor to peptide aggregation. Furthermore, the peptide backbone itself can form intermolecular hydrogen bonds, leading to the formation of ordered structures like β-sheets, which are characteristic of many aggregated states.[6][7]

Q2: Can the position of the adamantane group within the peptide sequence influence its aggregation propensity?

A2: Absolutely. While systematic studies are ongoing, empirical evidence suggests that the placement of the adamantane moiety is critical. A terminally-conjugated adamantane may have more conformational freedom to interact with other adamantane groups, potentially leading to faster aggregation. Conversely, an adamantane group situated within the core of a peptide sequence, flanked by hydrophilic residues, might experience some shielding from intermolecular interactions, thereby reducing the rate of aggregation. The surrounding amino acid sequence plays a crucial role in modulating the overall solubility of the conjugate.

Q3: Are there any sequence-specific factors in my peptide that could exacerbate aggregation?

A3: Yes. Peptides with a high percentage of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) are intrinsically more prone to aggregation.[8] The presence of "aggregation-prone regions" (APRs), which are short, hydrophobic sequences with a high tendency to form β-sheets, can act as nucleation sites for aggregation.[9] The combination of an adamantane group and one or more APRs in your peptide sequence creates a significant risk for aggregation.

Q4: How can I quickly assess if my peptide is aggregated?

A4: A simple visual inspection for turbidity or precipitation is the first step. For a more quantitative assessment, Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in your solution. A significant population of particles with a large hydrodynamic radius would be indicative of aggregation. Size Exclusion Chromatography (SEC-HPLC) is another powerful technique to separate and quantify monomeric peptide from higher-order aggregates.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Poor Solubility of Adamantane-Peptide Conjugate During Reconstitution
Underlying Cause

The primary challenge in solubilizing adamantane-peptide conjugates is overcoming the strong hydrophobic interactions of the adamantane moiety.[2][4] The choice of solvent and the reconstitution protocol are critical to achieving a stable, monomeric peptide solution.

Troubleshooting Workflow

start Start: Lyophilized Adamantane-Peptide organic_solvent Step 1: Dissolve in a minimal amount of organic solvent (e.g., DMSO, DMF) start->organic_solvent vortex Step 2: Vortex until fully dissolved organic_solvent->vortex aqueous_buffer Step 3: Add aqueous buffer dropwise while vortexing vortex->aqueous_buffer observe Step 4: Observe for precipitation aqueous_buffer->observe success Success: Soluble Peptide Solution observe->success Clear Solution failure Failure: Precipitation Occurs. Proceed to advanced strategies. observe->failure Precipitation cluster_0 Adamantane-Peptide Aggregation Pathway cluster_1 Intervention with Cyclodextrin Monomer Monomer Adamantane-Peptide Dimer Dimer Monomer->Dimer Hydrophobic Interaction Oligomer Oligomer Dimer->Oligomer H-Bonding Aggregate {Insoluble Aggregate} Oligomer->Aggregate Adamantane Adamantane Moiety InclusionComplex {Soluble Inclusion Complex} Adamantane->InclusionComplex Cyclodextrin Cyclodextrin (Host) Cyclodextrin->InclusionComplex

Caption: Encapsulation of adamantane by cyclodextrin to prevent aggregation.

Issue 3: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Underlying Cause

During SPPS, as the peptide chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds with adjacent chains, leading to resin aggregation. [6]This can physically block reactive sites, resulting in incomplete deprotection and coupling steps, and ultimately, truncated or deletion sequences.

Mitigation Strategies
  • Use of "Difficult Sequence" Resins: Resins like TentaGel or other PEG-based resins can help to solvate the growing peptide chains more effectively than standard polystyrene resins, reducing inter-chain interactions.

  • Backbone Protection: The most robust strategy is to introduce backbone-protecting groups that disrupt the hydrogen bonding network. The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can be incorporated on the amide nitrogen of a key amino acid residue. [7][10] * Expert Insight: Inserting a Dmb or Hmb-protected amino acid every 6-8 residues is often sufficient to disrupt aggregation in even very difficult sequences.

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection steps can help to break up secondary structures. [6]

Part 3: Characterization of Adamantane-Peptide Aggregates

A thorough characterization of both the monomeric and aggregated species is essential for understanding the system and developing effective mitigation strategies.

Table 2: Analytical Techniques for Adamantane-Peptide Characterization

TechniqueInformation ProvidedKey Considerations
Reverse-Phase HPLC (RP-HPLC) Purity and quantification of the monomeric peptide.Can sometimes induce aggregation on the column.
Size Exclusion Chromatography (SEC) Separation and quantification of monomer, dimers, and higher-order aggregates.Choice of mobile phase is critical to avoid non-specific interactions with the column matrix.
Dynamic Light Scattering (DLS) Hydrodynamic radius and polydispersity of particles in solution.Sensitive to dust and other contaminants. Provides an ensemble average.
Circular Dichroism (CD) Spectroscopy Secondary structure information (e.g., presence of β-sheets in aggregates).Requires optically clear solutions.
Nuclear Magnetic Resonance (NMR) High-resolution structural information of the monomer. [11]Aggregation can lead to signal broadening and loss of resolution.

References

  • ResearchGate. Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. Available from: [Link]

  • MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. Available from: [Link]

  • ResearchGate. Adamantane in Drug Delivery Systems and Surface Recognition. Available from: [Link]

  • Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Available from: [Link]

  • National Institutes of Health (NIH). Adamantane in Drug Delivery Systems and Surface Recognition. Available from: [Link]

  • PubMed. Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. Available from: [Link]

  • PubMed. Enzymatic Self-Assembly of Adamantane-Peptide Conjugate for Combating Staphylococcus aureus Infection. Available from: [Link]

  • eScholarship.org. Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Available from: [Link]

  • National Institutes of Health (NIH). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Available from: [Link]

  • Wikipedia. Adamantane. Available from: [Link]

  • National Institutes of Health (NIH). Factors affecting the physical stability (aggregation) of peptide therapeutics. Available from: [Link]

  • National Institutes of Health (NIH). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Available from: [Link]

  • National Institutes of Health (NIH). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Available from: [Link]

  • Reddit. How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. Available from: [Link]

Sources

Validation & Comparative

Precision Purity Assessment of Synthetic (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based approach to assessing the purity of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (also known as (S)-3-hydroxyadamantylglycine), a critical intermediate in the synthesis of the DPP-4 inhibitor Saxagliptin .

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The Stereochemical Challenge

In the synthesis of Saxagliptin, the intermediate (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid presents a unique analytical challenge. Its bulky adamantane cage and the specific requirement for the (S)-configuration at the


-carbon necessitate a dual-purity assessment:
  • Chemical Purity: Removal of oxidation byproducts (e.g., keto-acids) and regioisomers.

  • Enantiomeric Purity: Strict quantification of the (R)-enantiomer, which is pharmacologically inactive or potentially toxic.

This guide compares standard Reverse-Phase HPLC (RP-HPLC) with Direct Chiral Chromatography and Derivatization techniques, ultimately recommending a Direct Chiral HPLC method using Crown Ether stationary phases as the superior protocol for routine QC.

Comparative Analysis of Assessment Methodologies

The following table summarizes the performance of available methodologies based on sensitivity, specificity, and throughput.

FeatureMethod A: RP-HPLC (Achiral) Method B: Pre-column Derivatization (OPA/FMOC) Method C: Direct Chiral HPLC (Recommended)
Primary Target Chemical Impurities (Regioisomers, precursors)Trace Amino AcidsEnantiomers ((S) vs (R))
Stationary Phase C18 / C8C18Crown Ether (e.g., Crownpak CR-I)
Detection UV (205-210 nm) / ELSDFluorescence (High Sensitivity)UV (200-210 nm)
Sample Prep Dilute & ShootComplex (Reagent mixing required)Dilute & Shoot
Resolution (Rs) N/A for EnantiomersHigh (> 2.0)High (> 3.0 typical)
Risk Factor Cannot detect enantiomeric impuritiesKinetic resolution errors; reagent instabilityColumn cost; acidic mobile phase
Expert Insight: Why RP-HPLC Fails

Standard C18 methods cannot distinguish the (S)-target from the (R)-impurity due to identical physicochemical properties in an achiral environment. While RP-HPLC is essential for monitoring the 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid precursor (the "keto-acid"), it is insufficient for final release testing.

Deep Dive: The "Gold Standard" Protocol

Method C: Direct Chiral Chromatography via Crown Ether Stationary Phase

This protocol utilizes a chiral stationary phase containing a crown ether (typically 18-crown-6 ether derivative) which forms a host-guest complex specifically with the primary ammonium group of the amino acid. The chiral recognition is driven by the steric fit of the adamantane group against the chiral barrier of the crown ether.

3.1. Experimental Conditions[1][2][3]
  • Column: Daicel Crownpak CR-I(+) or CR(+) (4.0 x 150 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 to 2.0 (aqueous).

    • Note: The low pH ensures the amino group is fully protonated (

      
      ), essential for complexation with the crown ether.
      
  • Flow Rate: 0.4 - 0.8 mL/min (Column temperature dependent).

  • Temperature: 25°C (Lower temperatures often improve resolution by reducing exchange kinetics).

  • Detection: UV at 200 nm (The adamantane skeleton lacks strong chromophores; low UV is required).

3.2. Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, the following system suitability criteria must be met before every run:

  • Resolution (

    
    ):  > 2.0 between (S) and (R) peaks.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5.
  • Sensitivity (LOD): < 0.05% area (essential for detecting trace enantiomers).

3.3. Protocol Workflow
  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Mobile Phase.

  • Equilibration: Flush column for 30 min until baseline stabilizes at 200 nm.

  • Injection: Inject 10 µL.

  • Elution Order: typically, the (R)-enantiomer elutes before the (S)-enantiomer on CR(+) columns, but this must be confirmed with a racemic standard.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the analytical method, ensuring that any result generated is legally and scientifically defensible.

MethodValidation Start Start: Method Development Specificity Specificity Test (Inject Placebo, Impurities, Racemate) Start->Specificity Decision1 Interference Detected? Specificity->Decision1 Optimize Optimize Mobile Phase (pH, Temp, Organic Modifier) Decision1->Optimize Yes Linearity Linearity & Range (50% - 150% Target Conc) Decision1->Linearity No Optimize->Specificity Accuracy Accuracy/Recovery (Spike at 3 levels) Linearity->Accuracy Robustness Robustness Test (Flow +/- 0.1, Temp +/- 5C) Accuracy->Robustness Final Validated Method Ready for QC Robustness->Final

Figure 1: Step-by-step validation workflow for establishing the chiral purity method.

Impurity Profile & Identification Logic

When assessing the purity of this specific adamantane derivative, you will encounter specific impurity classes.

Common Impurities Table
Impurity NameOriginDetection MethodLimit (Typical)
(R)-Enantiomer Chiral Synthesis FailureChiral HPLC

Keto-Acid Precursor Incomplete AminationRP-HPLC / LC-MS

Des-hydroxy Analog Starting Material ImpurityRP-HPLC (High Retention)

Dimer/Oligomers Peptide Coupling Side RxnSEC / LC-MS

Identification Decision Tree

If an unknown peak appears, use this logic to identify it.

ImpurityID Unknown Unknown Peak Detected RT_Check Matches Known Standard RT? Unknown->RT_Check Spike Spike Sample with Standard RT_Check->Spike Yes LCMS Run LC-MS/MS RT_Check->LCMS No Increase Peak Area Increases? Spike->Increase Confirmed Identity Confirmed Increase->Confirmed Yes Increase->LCMS No (Co-elution) MassMatch Mass Matches Parent? LCMS->MassMatch Isomer Isomer (Regio/Stereo) MassMatch->Isomer Yes StructEluc NMR / Degradant ID MassMatch->StructEluc No

Figure 2: Logical decision tree for identifying unknown impurities in the API intermediate.

References
  • Hanson, R. L., et al. (2007).[1][3] Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, Using a Modified Phenylalanine Dehydrogenase.[3] Advanced Synthesis & Catalysis.[3] Link

  • Bristol-Myers Squibb. (2009). Saxagliptin (Onglyza) Chemistry Review, NDA 22-350. Center for Drug Evaluation and Research. Link

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and peptides on crown ether stationary phases. Journal of Separation Science. Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

The Definitive Guide to Enantiomeric Excess Determination of Adamantylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric Excess Determination of Chiral Adamantylglycine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Adamantyl" Challenge

Adamantylglycine (Ada-Gly) is a non-proteinogenic


-amino acid characterized by a bulky, lipophilic adamantane side chain. Its incorporation into peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides) enhances proteolytic stability and membrane permeability.

However, the adamantyl group presents a unique analytical challenge:

  • Steric Bulk: The rigid cage structure hinders the formation of transient diastereomeric complexes required for chiral recognition on some stationary phases.

  • Hydrophobicity: The extreme lipophilicity causes excessive retention on traditional reversed-phase chiral columns (e.g., Crownpak) unless specific mobile phase modifiers are used.

  • Solubility: Free Ada-Gly has poor solubility in pure aqueous buffers, complicating standard aqueous HPLC methods.

This guide compares three field-proven methodologies to determine the enantiomeric excess (% ee) of Ada-Gly, categorized by the state of the molecule (Free vs. Protected) and the available instrumentation.

Decision Framework: Selecting the Right Method

Before selecting a protocol, determine the state of your analyte. The bulky side chain dictates that derivatization often yields better chromatographic behavior than analyzing the free zwitterion.

DecisionTree Start Start: State of Ada-Gly? Free Free Amino Acid (H2N-CH(R)-COOH) Start->Free Protected N-Protected (Fmoc/Boc-Ada-Gly) Start->Protected Method1 Method 1: Marfey's Method (Indirect HPLC) Free->Method1 High Sensitivity Required (e.g., Biological Matrix) Method2 Method 2: ZWIX(+) / Crownpak (Direct HPLC) Free->Method2 QC / Purity Check (Pure Substance) Method3 Method 3: Polysaccharide CSP (Direct Normal/RP) Protected->Method3 Standard for Peptide Synthesis Validation Calculate % ee Method1->Validation Requires Derivatization Method2->Validation Requires Acidic Mobile Phase Method3->Validation Requires Organic Solvents

Figure 1: Decision tree for selecting the optimal enantioseparation method based on analyte state and sensitivity requirements.

Method 1: Indirect Separation via Marfey’s Reagent (The Robust Workhorse)

Best for: Free Ada-Gly, biological samples, and labs without dedicated chiral columns.

Marfey’s method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) to convert enantiomers into diastereomers. The hydrophobic adamantyl group interacts strongly with C18 chains, making this separation highly effective.

Mechanistic Insight

The L-FDAA reacts with the primary amine of Ada-Gly. The resulting diastereomers (L-L and L-D) possess different intramolecular hydrogen bonding networks and hydrophobic surface areas, allowing separation on a standard achiral C18 column.

Protocol: Marfey’s Derivatization of Ada-Gly

Reagents:

  • Marfey’s Reagent: 1% (w/v) L-FDAA in Acetone.

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 1 M HCl.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of Ada-Gly sample in 100 µL H

    
    O (use mild sonication; if insoluble, add 10 µL acetone).
    
  • Reaction: Add 50 µL 1 M NaHCO

    
     followed by 100 µL Marfey’s Reagent.
    
  • Incubation: Heat at 40°C for 60 minutes. (The bulky adamantyl group slows kinetics compared to Ala or Gly; extended time ensures completion).

  • Quenching: Cool to RT and add 50 µL 1 M HCl to stop the reaction.

  • Dilution: Dilute with 200 µL acetonitrile (ACN) to solubilize the hydrophobic derivative.

  • Analysis: Inject 5-10 µL onto a C18 HPLC column.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 30% B to 70% B over 25 minutes. (Higher organic starting % is required due to adamantyl hydrophobicity).

  • Detection: UV at 340 nm (specific to the dinitrophenyl group).

Self-Validation (Crucial Step): Because Ada-Gly is non-standard, you cannot assume elution order .

  • Rule of Thumb: For hydrophobic amino acids, the L-L diastereomer typically elutes before the L-D diastereomer on C18.

  • Validation: You must run a racemic standard (synthesized or mixed) to identify the retention times of both isomers.

Method 2: Direct Chiral HPLC (Zwitterionic / Crown Ether)

Best for: QC of free Ada-Gly raw material; avoiding derivatization steps.

Traditional Crownpak CR(+) columns are excellent for amino acids but struggle with the hydrophobicity of the adamantyl group (limited to 15% MeOH). Chiralpak ZWIX(+) is the modern superior choice for bulky hydrophobic amino acids.

Comparative Analysis: Crownpak vs. ZWIX
FeatureCrownpak CR-I(+)Chiralpak ZWIX(+)
Selector Chiral Crown EtherZwitterionic Cinchona Alkaloid
Mechanism Host-Guest (Ammonium ion inclusion)Ion-exchange + H-bonding
Mobile Phase Aqueous HClO

(pH 1-2)
MeOH/MeCN + Acid/Base additives
Ada-Gly Suitability Moderate. Low solubility of Ada-Gly in acidic water causes peak tailing.High. High organic solubility ensures sharp peaks.
Elution Order D-Ada-Gly usually elutes first.L-Ada-Gly usually elutes first (verify!).
Protocol: Chiralpak ZWIX(+) Method

Reagents:

  • Mobile Phase: MeOH/MeCN (50:50 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

  • Sample Diluent: Mobile phase.

Workflow:

  • Dissolve Ada-Gly in the mobile phase at 1 mg/mL.

  • Inject 5 µL onto Chiralpak ZWIX(+) (150 x 4 mm, 3 µm).

  • Run isocratic at 25°C.

  • Detection: UV 210 nm (Ada-Gly has weak UV absorbance; ZWIX allows low UV detection).

Method 3: Protected Analysis (Fmoc-Ada-Gly)

Best for: Peptide synthesis workflows where the starting material is already Fmoc-protected.

Separating Fmoc-Ada-Gly is significantly easier than the free amino acid because the Fmoc group adds aromaticity, enhancing "pi-pi" interactions with polysaccharide stationary phases.

Protocol: Polysaccharide CSP (Immobilized)

Recommended Column: Chiralpak IC-3 or ID-3 (Immobilized phases allow more solvent flexibility). Alternative: Chiralpak AD-H (Traditional).

HPLC Conditions:

  • Mode: Reversed-Phase or Polar Organic.

  • Mobile Phase: Acetonitrile / Water (60:40) + 0.1% H

    
    PO
    
    
    
    .
    • Note: High organic content is needed to elute the Fmoc-Ada-Gly.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Strong signal from Fmoc).

Elution Logic: On Amylose-based columns (AD/IA/ID), the bulky side chain often dictates significant separation. The elution order is typically determined by the specific interaction of the Fmoc-carbamate with the chiral grooves. Always inject a racemic standard to confirm.

Comparative Data Summary

MetricMethod 1: Marfey's (C18)Method 2: ZWIX(+) (Direct)Method 3: Fmoc-HPLC (Direct)
Resolution (

)
High (> 2.0)Moderate (1.5 - 2.5)Very High (> 3.0)
Prep Time High (1-2 hours derivatization)Low (Dissolve & Inject)Low (Dissolve & Inject)
Sensitivity Excellent (UV 340 nm / MS)Good (UV 210 nm)Excellent (UV 254 nm)
Cost per Run Low (Standard Column)High (Specialized Column)Medium (Chiral Column)
Risk Kinetic racemization (low risk if <1h)Solubility issuesNone

Experimental Validation Workflow (Self-Validating System)

To ensure scientific integrity, you must validate the elution order. Do not rely solely on literature for non-standard amino acids.

Validation Step1 1. Acquire/Synthesize Racemic Ada-Gly Step2 2. Run Method with Racemic Standard Step1->Step2 Step3 3. Observe Retention Times (Peak 1 & Peak 2) Step2->Step3 Step4 4. Spike Racemate with Enantiopure Sample Step3->Step4 Step5 5. Identify Enhanced Peak (Defines Elution Order) Step4->Step5

Figure 2: The "Spike and Recovery" validation workflow. This is mandatory for establishing the elution order of Adamantylglycine due to its unique steric properties.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Chiral Technologies. (2020). Instruction Manual for CROWNPAK® CR(+) / CR(-). Daicel Corporation. Link

  • Ilisz, I., et al. (2013). HPLC separation of amino acid enantiomers on a zwitterionic chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 11-17. Link

  • Screpanti, C., & Armstrong, D. W. (2022). Enantiomeric separation of hydrophobic amino acids using macrocyclic glycopeptide stationary phases. Chirality. Link

  • Sigma-Aldrich. (n.d.). Marfey's Reagent Protocol for Amino Acid Analysis.[1][2][3][4] Link

Sources

Biological Evaluation of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological evaluation of derivatives based on the (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid scaffold. This specific non-natural amino acid is the pharmacophoric anchor for high-affinity Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin .

A Technical Guide to High-Affinity DPP-4 Inhibitor Design

Executive Summary & Pharmacophore Logic

The molecule (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (often referred to as (S)-3-hydroxyadamantylglycine ) represents a critical evolution in medicinal chemistry for metabolic diseases. Unlike simple adamantane amines used in earlier generation inhibitors (e.g., Vildagliptin), this scaffold incorporates the adamantane cage directly into an


-amino acid structure.[1]

Why this scaffold matters:

  • S2 Pocket Occupancy: The bulky adamantane group perfectly fills the hydrophobic S2 pocket of the DPP-4 enzyme, providing high affinity (

    
     in the nanomolar range).[1]
    
  • Metabolic Handle: The 3-hydroxy substitution decreases the extreme lipophilicity of the adamantane cage (logP adjustment), improving water solubility and reducing blood-brain barrier penetration (reducing CNS side effects) while offering a site for hydrogen bonding within the active site (specifically with Tyr547 ).

  • Covalent "Warhead" Delivery: When coupled with a nitrile-containing pyrrolidine (as in Saxagliptin), this amino acid positions the nitrile group precisely to form a reversible covalent imidate adduct with the catalytic Ser630 .[1]

Comparative Performance Analysis

The biological efficacy of derivatives containing this scaffold is best understood by comparing them to structural analogues that lack the specific glycine linkage or the hydroxyl group.[1]

Table 1: Comparative Biological Activity of Adamantane-Based DPP-4 Inhibitors
FeatureSaxagliptin (Target Derivative)Vildagliptin (Alternative Scaffold)De-hydroxy Analogue (Derivative Variant)
Scaffold Core (S)-3-hydroxyadamantylglycine3-amino-1-hydroxyadamantane(S)-adamantylglycine
Linkage Type Peptide bond (Amide)Amino-acetyl linkerPeptide bond (Amide)
DPP-4 IC50 (nM) 26 ± 3 (High Potency)~62 (Moderate Potency)~45 (High Potency)
Binding Kinetics Slow-Tight Binding (

is very slow)
Rapid EquilibriumSlow Binding
S2 Pocket Interaction Extensive hydrophobic + H-bondHydrophobic anchorHydrophobic only
Metabolic Stability High (CYP3A4/5 mediated)Hydrolysis dominantLower (High Lipophilicity)
Selectivity (DPP8/9) >400-fold>200-foldVariable

Expert Insight: The superiority of the (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid derivative (Saxagliptin) lies in its binding kinetics . The rigid glycine linkage restricts the conformational freedom of the adamantane group, locking it into the S2 pocket.[1] This creates a "slow-off" rate, meaning the drug stays bound to the enzyme longer than Vildagliptin, allowing for once-daily dosing despite a short plasma half-life.[1]

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the mechanism of action for derivatives of this scaffold, highlighting the critical transition from enzyme inhibition to physiological glucose control.

DPP4_Mechanism cluster_0 Molecular Interaction Inhibitor (2S)-Adamantyl Derivative DPP4_Active Active DPP-4 Enzyme Inhibitor->DPP4_Active Targets S2 Pocket Complex Enzyme-Inhibitor Complex (Covalent) DPP4_Active->Complex Reversible Imidate Formation GLP1 Intact GLP-1 (Incretin) Complex->GLP1 Prevents Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates Beta-cells Glucose Reduced Blood Glucose Insulin->Glucose Homeostasis

Figure 1: Mechanistic pathway of (2S)-3-hydroxyadamantylglycine derivatives inhibiting DPP-4 to enhance GLP-1 signaling.[2]

Experimental Protocols for Biological Evaluation

To validate the activity of a new derivative containing this scaffold, you must perform a cascade of assays ranging from enzymatic kinetics to cellular efficacy.[1]

Protocol A: In Vitro Fluorometric DPP-4 Inhibition Assay

Objective: Determine the IC50 of the derivative.[1]

Reagents:

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

    
    .
    
  • Enzyme: Recombinant human DPP-4 (rhDPP-4).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dissolve the (2S)-adamantyl derivative in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 1000 nM).

  • Incubation: Mix 10

    
    L of inhibitor dilution with 10 
    
    
    
    L of rhDPP-4 enzyme (final conc. 10 pM) in a black 96-well plate. Incubate for 15 minutes at 25°C to allow for slow-binding equilibrium.
  • Initiation: Add 20

    
    L of Gly-Pro-AMC substrate (final conc. 20 
    
    
    
    M).
  • Measurement: Monitor fluorescence continuously for 20 minutes (

    
     nm, 
    
    
    
    nm).
  • Calculation: Plot the slope of the linear portion of the reaction (RFU/min) against inhibitor concentration. Fit to a 4-parameter logistic model to calculate IC50.

Validation Check: The reference standard (Saxagliptin) must yield an IC50 between 10–30 nM. If >50 nM, check enzyme activity or incubation time.

Protocol B: Cell-Based GLP-1 Stabilization Assay

Objective: Confirm the derivative works in a physiological environment.

Cell Line: Caco-2 cells (express endogenous DPP-4) or HEK293 transfected with human DPP-4.

Workflow:

  • Seeding: Seed cells in 24-well plates and grow to confluence (differentiation is critical for Caco-2 to express DPP-4).

  • Treatment: Wash cells with PBS. Add serum-free media containing the test derivative (100 nM) or vehicle control. Incubate for 30 minutes.

  • Challenge: Add active GLP-1 (7-36 amide) at a final concentration of 1 nM.

  • Sampling: Collect supernatant aliquots at

    
     minutes. Add DPP-4 stop solution (e.g., Diprotin A) immediately to collected samples.
    
  • Analysis: Quantify active GLP-1 using an ELISA kit specific for the N-terminus (7-36) vs total GLP-1.

  • Result: A potent derivative will maintain >80% active GLP-1 levels at 120 minutes, whereas the control will show <20%.[1]

Experimental Workflow Visualization

Experimental_Workflow Synthesis Synthesis of (2S)-Derivative (Coupling Adamantyl-AA + Warhead) QC QC: NMR / LC-MS Purity > 95% Synthesis->QC EnzymeAssay In Vitro Enzyme Assay (Gly-Pro-AMC Substrate) QC->EnzymeAssay Pass Kinetics Kinetic Analysis (Determine Kon/Koff) EnzymeAssay->Kinetics If IC50 < 50 nM CellAssay Cell-Based Assay (Caco-2 / GLP-1 degradation) Kinetics->CellAssay Confirm Slow Binding Selectivity Selectivity Screen (DPP-8, DPP-9, FAP) CellAssay->Selectivity Confirm Efficacy

Figure 2: Step-by-step biological evaluation workflow for adamantyl-glycine derivatives.

References

  • Villhauer, E. B., et al. (2003).[1][3] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[3] Journal of Medicinal Chemistry. Link

  • Augeri, D. J., et al. (2005).[1] "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes."[1] Journal of Medicinal Chemistry. Link

  • Thomas, L., et al. (2008).[1] "(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid derivatives as inhibitors of DPP-4." Diabetes, Obesity and Metabolism.[1] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 60198109, 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid." PubChem. Link

  • Capuano, A., et al. (2013).[1] "Pharmacology of dipeptidyl peptidase-4 inhibitors." Drug Design, Development and Therapy.[1][2][4] Link

Sources

Structural Validation of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of Synthesized (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid Content Type: Publish Comparison Guide

Executive Summary: The Gatekeeper of Saxagliptin Quality

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (CAS 709031-29-8) is not merely a chemical intermediate; it is the chiral scaffold that defines the efficacy of Saxagliptin , a potent DPP-4 inhibitor used in type 2 diabetes management. The molecule presents a dual structural challenge:

  • Regiochemistry: Ensuring the hydroxyl group is strictly at the 3-position of the adamantane cage.

  • Stereochemistry: Validating the (S)-configuration at the

    
    -amino acid center, which is critical for the drug's binding affinity.
    

This guide compares three distinct analytical workflows for validating this molecule, moving from basic process checks to "Gold Standard" release testing. We provide experimental protocols to distinguish this product from its (2R)-enantiomer and regioisomeric impurities.

Strategic Analysis: Comparison of Validation Workflows

In drug development, "validation" is a spectrum. Below, we compare three analytical strategies based on their ability to detect critical quality attributes (CQAs).

Table 1: Comparative Analysis of Analytical Architectures
FeatureWorkflow A: Routine Process Check Workflow B: Stereochemical Release (Recommended) Workflow C: Absolute Structural Proof
Primary Techniques LC-MS (ESI), 1H NMRChiral HPLC, 2D NMR (HSQC/HMBC), PolarimetrySingle Crystal X-Ray Diffraction (XRD)
Regiochemistry Inferred (Mass/Fragmentation)Confirmed (Connectivity via HMBC)Definitive (3D Atom Mapping)
Chirality ((S) vs (R)) Blind (Cannot distinguish)Quantified (Enantiomeric Excess %ee)Absolute (Anomalous Dispersion)
Throughput High (< 10 min/sample)Medium (30-45 min/sample)Low (Days for crystal growth)
Cost Efficiency HighModerateLow
Application In-process monitoringFinal lot release / CoA generationReference Standard Characterization

Critical Validation Logic

The following decision tree illustrates the logical flow required to certify the material. Note the critical "fail" points where generic analytical methods often miss isomeric impurities.

ValidationLogic Start Synthesized Material (Crude or Purified) LCMS Step 1: LC-MS & 1H NMR (Check Mass & Integration) Start->LCMS Decision1 Mass = 225.28 Da? Clean 1H Spectrum? LCMS->Decision1 RegioCheck Step 2: 2D NMR (HMBC) Verify 3-OH Position Decision1->RegioCheck Yes Fail REJECT / REWORK Decision1->Fail No Decision2 HMBC Correlations Confirm 1,3-substitution? RegioCheck->Decision2 ChiralCheck Step 3: Chiral HPLC (Teicoplanin Column) Decision2->ChiralCheck Yes Decision2->Fail No (Isomer Detected) Decision3 ee > 99.5%? (S)-Enantiomer dominant? ChiralCheck->Decision3 Decision3->Fail No (Racemized) Pass RELEASE (Valid Intermediate) Decision3->Pass Yes

Figure 1: Validation Logic Tree. Note that standard NMR (Step 1) is insufficient for final release as it cannot detect enantiomeric impurities.

Detailed Experimental Protocols

Protocol A: Regiochemistry Confirmation via 2D NMR

Objective: To distinguish the 3-hydroxy isomer from the 2-hydroxy or 4-hydroxy impurities which have identical mass.

  • Rationale: The adamantane cage is highly symmetric. Introduction of the 3-OH group breaks this symmetry in a specific pattern. 1D NMR is often crowded; HMBC (Heteronuclear Multiple Bond Correlation) is required to see long-range couplings.

  • Methodology:

    • Solvent: Dissolve 10 mg of sample in DMSO-d6 (to prevent hydroxyl proton exchange).

    • Experiment: Run 1H-13C HMBC optimized for 8 Hz coupling.

    • Key Diagnostic Signals:

      • Look for the quaternary carbon C1 (attached to the amino acid side chain).

      • In the correct 3-OH isomer, the bridgehead protons at C2 (methylene) should show strong correlations to both the C1 (quaternary) and the C3 (quaternary with -OH).

      • Validation Criterion: The C3-OH carbon (~68-70 ppm) must show correlations to the specific methylene protons bridging to the C1 position.

Protocol B: Enantiomeric Purity via Chiral HPLC (The "Gold Standard")

Objective: Quantify the (2S)-enantiomer and ensure (2R)-impurity is < 0.5%.

  • Rationale: Underivatized amino acids are zwitterionic and difficult to separate on standard C18 columns. Macrocyclic glycopeptide phases (Teicoplanin) are the industry standard for this class of molecules.

  • System: Agilent 1200 Series or equivalent with UV detection at 210 nm (or ELSD/CAD if UV is weak).

  • Column: Chirobiotic T (Astec/Supelco), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Methanol: 80%

    • Water: 20%

    • Add 0.1% Triethylamine and 0.1% Acetic Acid (TEAA buffer) to ensure zwitterion solubility and peak shape.

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5-10 µL (1 mg/mL in mobile phase).

  • Expected Performance:

    • The (S)-enantiomer typically elutes before the (R)-enantiomer on Teicoplanin phases (check specific column lot CoA, as elution order can reverse with pH).

    • Resolution (Rs): Target > 1.5.

Protocol C: Optical Rotation (Quick Identity Check)

Objective: Rapid confirmation of bulk chirality.

  • Method: Polarimetry (Sodium D line, 589 nm).

  • Conditions: c = 1.0 in Methanol or 1N HCl.

  • Reference Value: The (S)-isomer typically exhibits specific rotation

    
     to 
    
    
    
    (in MeOH). Note: Sign depends heavily on pH; establish an internal standard curve.

Synthesis & Impurity Pathway Visualization

Understanding where impurities originate allows for smarter validation. The (2S) center is usually set via asymmetric Strecker synthesis or enzymatic resolution.

SynthesisPath Start 3-Hydroxyadamantane-1-carbaldehyde Step1 Asymmetric Strecker (HCN, Chiral Auxiliary) Start->Step1 Intermediate Amino Nitrile Intermediate Step1->Intermediate Stereoselective Step Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Product (2S)-Product (Target) Hydrolysis->Product Major Impurity (2R)-Enantiomer (Impurity) Hydrolysis->Impurity Minor (Racemization Risk)

Figure 2: Synthesis pathway highlighting the origin of the (2R)-enantiomer impurity during the Strecker reaction or hydrolysis steps.

References

  • Vertex AI Search . (2024). Saxagliptin Impurity 37 / (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid.[1] Veeprho. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2024). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID - Substance Record.[2] GSRS. Retrieved from [Link]

  • Google Patents. (2012). WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates.

Sources

comparing the pharmacokinetic profiles of adamantane-containing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Pharmacokinetics of Adamantane-Class Therapeutics: From Viral Channel Blockers to DPP-4 Inhibitors

Executive Summary & Strategic Rationale

The adamantane (tricyclic [3.3.1.1


]decane) cage is a privileged scaffold in medicinal chemistry, valued for its ability to increase lipophilicity (

), improve blood-brain barrier (BBB) penetration, and sterically hinder metabolic degradation. However, the pharmacokinetic (PK) fate of adamantane derivatives varies drastically based on side-chain substitution.

This guide provides a technical comparison of four key adamantane-containing drugs: Amantadine , Rimantadine , Memantine , and Saxagliptin . It contrasts their absorption, distribution, metabolism, and excretion (ADME) profiles to illustrate how minor structural modifications shift the elimination mechanism from purely renal (Amantadine) to extensive hepatic metabolism (Rimantadine, Saxagliptin).

Key Takeaway for Drug Developers: The adamantane cage does not guarantee metabolic stability; rather, the attachment point and substituents dictate whether the cage acts as a "metabolic shield" or a "lipophilic anchor" for CYP450 enzymes.

Comparative Pharmacokinetic Profile

The following table synthesizes experimental data to highlight the divergence in elimination pathways.

ParameterAmantadine Rimantadine Memantine Saxagliptin
Primary Indication Antiviral / Parkinson'sAntiviral (Influenza A)Alzheimer's (NMDA Antagonist)Type 2 Diabetes (DPP-4 Inhibitor)
Structural Feature 1-Adamantanamine (Unsubstituted)

-methyl derivative
3,5-dimethyl substitutionAdamantane-fused cyanopyrrolidine
Bioavailability (

)
> 90%> 90%~100%~75%

2–4 h6 h3–7 h2 h
Protein Binding 67%~40%45%Negligible
Half-life (

)
16 ± 6 h 25–36 h 60–100 h 2.5 h (Parent); 27 h (PD effect)
Metabolism Negligible (<10%) Extensive (~75%) Minimal (<20%)Extensive (CYP3A4/5)
Major Metabolites N-acetyl (minor)Hydroxylated metabolitesHydroxy-memantine5-hydroxy saxagliptin (Active)
Excretion Route Urine (>90% unchanged) Urine (<25% unchanged)Urine (Unchanged)Urine (24%) / Feces (22%)
Renal Mechanism Glomerular filtration + Active Secretion (OCT2) Filtration + SecretionActive Secretion (OCT2, MATE1) Filtration + Active Secretion
Mechanistic Insights:
  • Amantadine vs. Rimantadine: The addition of an

    
    -methyl group in Rimantadine does not block metabolism; paradoxically, it facilitates hepatic clearance. While Amantadine is excreted unchanged due to the lack of a "handle" for CYP enzymes, Rimantadine's side chain increases lipophilicity and alters binding affinity, allowing extensive hydroxylation of the cage.
    
  • Memantine's Longevity: The 3,5-dimethyl substitution on the bridgehead carbons sterically shields the cage from oxidation while increasing lipophilicity, resulting in an exceptionally long half-life (up to 100 hours) and reliance on renal transporters (OCT2/MATE1) for clearance.

  • Saxagliptin's Active Metabolite: Unlike the antivirals, Saxagliptin uses the adamantane cage as a substrate. CYP3A4 hydroxylates the cage itself to form an active metabolite (5-hydroxy saxagliptin), which contributes significantly to the drug's pharmacodynamic duration.

Visualizing the Metabolic Divergence

The following diagram illustrates how structural modifications to the adamantane core dictate the organ of elimination.

Adamantane_PK_Fate Adamantane Adamantane Scaffold Amantadine Amantadine (1-NH2) No steric hindrance Adamantane->Amantadine Rimantadine Rimantadine (alpha-methyl) Increased Lipophilicity Adamantane->Rimantadine Memantine Memantine (3,5-dimethyl) Steric Shielding Adamantane->Memantine Saxagliptin Saxagliptin (Cyanopyrrolidine) CYP Substrate Adamantane->Saxagliptin Renal Renal Excretion (OCT2 Transporter) Amantadine->Renal >90% Unchanged (Active Secretion) Hepatic Hepatic Metabolism (CYP450) Amantadine->Hepatic Negligible Rimantadine->Renal <25% Unchanged Rimantadine->Hepatic ~75% Metabolized (Hydroxylation) Memantine->Renal Unchanged (pH Dependent) Memantine->Hepatic Minimal Saxagliptin->Hepatic CYP3A4/5 Metabolite Active Metabolite (5-OH Saxagliptin) Hepatic->Metabolite Hydroxylation Metabolite->Renal Excretion

Caption: Structural modifications shift the elimination route from renal active secretion (Amantadine/Memantine) to hepatic oxidation (Rimantadine/Saxagliptin).

Experimental Protocols for PK Characterization

To validate these profiles in a drug discovery setting, two critical assays are required: LC-MS/MS Bioanalysis and In Vitro Microsomal Stability .

Protocol A: LC-MS/MS Quantification of Adamantanes in Plasma

Objective: High-sensitivity quantitation of Amantadine/Memantine (difficult due to lack of chromophores).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 200 µL of Internal Standard (IS) solution (e.g., Amantadine-d15 or Propranolol) in Acetonitrile (ACN).

    • Vortex for 2 mins; Centrifuge at 4,000 rpm for 10 mins at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 0.1% Formic Acid in water.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 mins.

  • Mass Spectrometry (ESI+):

    • Source: Electrospray Ionization (Positive Mode).

    • MRM Transitions:

      • Amantadine:

        
         (Loss of 
        
        
        
        ).
      • Memantine:

        
        .
        
      • Saxagliptin:

        
        .
        
Protocol B: Microsomal Metabolic Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify metabolic "soft spots" on the cage.
  • Incubation System:

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
  • Procedure:

    • Pre-incubation: Mix microsomes and test compound (1 µM final) in buffer at 37°C for 5 mins.

    • Initiation: Add NADPH solution to start the reaction.[2]

    • Sampling: Remove 30 µL aliquots at

      
       mins.
      
    • Quenching: Immediately dispense into 120 µL ice-cold ACN containing IS.

  • Data Analysis:

    • Plot

      
       vs. Time.[3][4]
      
    • Calculate slope

      
      .
      
    • 
      .[4]
      
    • 
      .[4]
      

Validation Criteria:

  • Low Clearance Control: Warfarin or Amantadine (

    
     min).
    
  • High Clearance Control: Verapamil or Propranolol (

    
     min).
    

Mechanistic Deep Dive: Renal Transporters

For Amantadine and Memantine, renal clearance often exceeds the glomerular filtration rate (GFR), indicating active secretion.

  • Organic Cation Transporter 2 (OCT2): Located on the basolateral membrane of renal proximal tubule cells. It uptakes cationic adamantanes from the blood into the cell.

  • Multidrug and Toxin Extrusion 1 (MATE1): Located on the apical membrane. It excretes the drug into the urine.[5]

Clinical Implication: Co-administration with OCT2 inhibitors (e.g., Cimetidine, Dolutegravir) can significantly increase plasma exposure of Memantine and Amantadine, leading to toxicity (CNS side effects). In contrast, Saxagliptin's renal elimination is less dependent on this specific pathway, reducing this interaction risk.

Renal_Transport Blood Blood (Basolateral) OCT2 OCT2 Transporter (Entry) Blood->OCT2 Memantine/Amantadine Cell Proximal Tubule Cell MATE1 MATE1 Transporter (Exit) Cell->MATE1 Urine Urine (Apical) OCT2->Cell MATE1->Urine pH Dependent Excretion

Caption: The OCT2/MATE1 axis drives the active renal secretion of cationic adamantane drugs.

References

  • Hayden, F. G., et al. (1985).[6] "Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults." Antimicrobial Agents and Chemotherapy. Link

  • Boulton, D. W., et al. (2016). "Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor." Clinical Pharmacokinetics. Link

  • He, Y. L., et al. (2012).[7] "Clinical pharmacokinetics and pharmacodynamics of vildagliptin." Clinical Pharmacokinetics. Link

  • Wright, D. F., et al. (2017). "Contribution of MATE1 to Renal Secretion of the NMDA Receptor Antagonist Memantine." Molecular Pharmaceutics. Link

  • FDA Prescribing Information. "Namenda (Memantine HCl) Label." Link

Sources

A Comparative Guide to the Stereochemical Purity Assessment of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity in Adamantane-Based Pharmaceutical Intermediates

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is a non-proteinogenic amino acid featuring a bulky, rigid adamantane cage. This unique structural motif imparts valuable pharmacological properties, making it a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] As with most chiral molecules intended for pharmaceutical use, the biological activity is highly dependent on the stereochemistry at the α-carbon. One enantiomer typically exhibits the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or in some cases, contribute to undesirable side effects (the distomer).[3]

Consequently, the rigorous assessment and control of stereochemical purity are not merely analytical exercises but fundamental requirements for ensuring drug safety and efficacy, mandated by regulatory agencies worldwide. This guide provides an in-depth comparison of established analytical methodologies for determining the enantiomeric excess of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid, offering field-proven insights into the causality behind experimental choices for researchers and drug development professionals.

Methodology Comparison: Navigating the Analytical Landscape

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] Analytical strategies, therefore, must introduce a chiral element to induce diastereomeric interactions, leading to distinguishable signals. We will compare three principal techniques: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), Gas Chromatography-Mass Spectrometry (GC-MS) following chiral derivatization, and Capillary Electrophoresis (CE) with chiral selectors.

Method Principle Sample Preparation Key Advantages Potential Limitations
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[4]Minimal (dissolution in mobile phase). Direct analysis of the underivatized molecule is possible.[5]High resolution, robustness, direct analysis preferred, well-established, scalable for preparative separation.[5]CSPs can be expensive; method development can be time-consuming.
GC-MS with Derivatization Separation of volatile, diastereomeric derivatives on a chiral GC column.[6]Multi-step derivatization required (e.g., esterification then acylation) to increase volatility.[6][7]High sensitivity and selectivity (MS detection), excellent resolution for volatile compounds.[6]Indirect method, derivatization adds complexity, potential for racemization during sample prep.
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.[8]Minimal (dissolution in buffer).High separation efficiency, very low sample and reagent consumption, rapid analysis times.[8]Lower concentration sensitivity compared to HPLC/GC-MS, less robust for complex matrices.

Deep Dive 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation by HPLC is often the gold standard due to its robustness and minimal sample handling.[5] The key to this method is the Chiral Stationary Phase (CSP), which creates a chiral environment within the column.

Causality of CSP Selection

For a bulky, polar, zwitterionic molecule like our target analyte, the choice of CSP is critical. Polysaccharide-based CSPs are often challenged by the poor solubility of underivatized amino acids in the non-polar mobile phases they typically require.[5] Therefore, two classes of CSPs are particularly well-suited:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): Columns like the Astec CHIROBIOTIC® T are exceptionally effective for underivatized amino acids.[5][9] The teicoplanin selector offers a complex chiral environment with multiple interaction points—including ion-exchange sites for the amino and carboxyl groups, hydrogen bonding sites, and hydrophobic pockets for the adamantane cage.[9][10] This multi-modal interaction capability makes it highly versatile and capable of operating in reversed-phase, polar organic, and polar ionic modes, which are compatible with mass spectrometry.[11]

  • Crown Ether CSPs: Columns such as Daicel CROWNPAK® are specifically designed for the separation of molecules containing a primary amine on a chiral center, making them ideal for amino acids.[12][13] The mechanism relies on the inclusion of the protonated amino group into the crown ether cavity, with chiral recognition driven by interactions between the analyte's side chain and the CSP's chiral barriers.[14]

Experimental Protocol: Chiral HPLC on a Teicoplanin-based CSP

This protocol outlines a robust starting point for method development.

  • Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A simple, LC-MS compatible mobile phase is often effective. Start with Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v). The organic modifier concentration is a key parameter to optimize, as retention for amino acids on this phase can exhibit a "U-shaped" curve where retention is high at both low and high organic content.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can influence the conformation of the CSP and thus affect selectivity.

  • Detection: UV at 210 nm (for the carboxylic acid chromophore) or Evaporative Light Scattering Detector (ELSD) for better universal response, or Mass Spectrometry (MS) for highest sensitivity and selectivity.

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of ~1 mg/mL.

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Analyte Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column Chiral Column (e.g., CHIROBIOTIC T) Autosampler->Column Pump HPLC Pump Pump->Column Detector Detector (UV/ELSD/MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks (S- and R- enantiomers) Chromatogram->Integration Calculation Calculate %ee Integration->Calculation

Caption: Workflow for direct chiral HPLC analysis.

Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC offers superior resolution but requires analytes to be volatile and thermally stable. Amino acids, being zwitterionic and non-volatile, necessitate a chemical derivatization step prior to analysis.[6]

The Rationale for Derivatization

The primary goal is to mask the polar carboxyl and amino functional groups to create a volatile derivative suitable for GC analysis. A common and effective two-step process involves:[6]

  • Esterification: The carboxyl group is converted to an ester (e.g., a methyl or propyl ester) using an alcohol under acidic conditions.

  • Acylation: The amino group is then acylated using an acylating agent like trifluoroacetic anhydride (TFAA).

This process creates a diastereomeric derivative if a chiral derivatizing agent is used, or more commonly, an achiral derivative that can then be separated on a chiral GC column.[6] The latter approach is generally preferred as it avoids potential kinetic resolution issues associated with chiral derivatizing agents.

Experimental Protocol: Derivatization and Chiral GC-MS
  • Derivatization:

    • Esterification: To ~1 mg of the sample, add 1 mL of 3 N HCl in methanol. Cap the vial and heat at 100 °C for 30 minutes. Evaporate the solvent to dryness under a stream of nitrogen.

    • Acylation: To the dry residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60 °C for 20 minutes. The sample is now ready for injection.

  • GC-MS System:

    • Column: A cyclodextrin-based chiral capillary column, such as Astec CHIRALDEX® G-TA (trifluoroacetyl-gamma-cyclodextrin), is an excellent choice.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start with a temperature gradient, e.g., begin at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C. The temperature program is a critical parameter for optimizing resolution.[6]

    • Injector: Split/splitless injector at 250 °C.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and specificity, monitoring characteristic fragment ions of the derivatized analyte.

Workflow Diagram: GC-MS Analysis with Derivatization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Analyte Esterify Esterification (e.g., HCl in MeOH) Sample->Esterify Acylate Acylation (e.g., TFAA) Esterify->Acylate GC_Inlet GC Inlet Acylate->GC_Inlet GC_Column Chiral GC Column (e.g., CHIRALDEX) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (SIM Mode) GC_Column->MS_Detector TIC Generate Chromatogram (TIC/EIC) MS_Detector->TIC Integration Integrate Peaks TIC->Integration Calculation Calculate %ee Integration->Calculation

Caption: Workflow for chiral GC-MS analysis.

Deep Dive 3: Chiral Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers. The differing stability and/or mobility of these complexes results in different migration times.[13]

Mechanism and Selector Choice

Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE for amino acids.[13] For our analyte, a charged cyclodextrin derivative, such as sulfated-β-cyclodextrin, would be a logical choice. The hydrophobic adamantane group can be included within the CD cavity, while the charged sulfate groups on the CD rim can interact electrostatically with the protonated amine of the analyte, providing a strong basis for chiral recognition.

Experimental Protocol: Chiral CE
  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5. A low pH ensures the carboxyl group is protonated and the amino group is positively charged, leading to migration towards the cathode.

  • Chiral Selector: Add sulfated-β-cyclodextrin to the BGE. The concentration must be optimized (e.g., starting at 1 mM) as too little will not provide resolution, and too much can lead to excessive current and band broadening.[13]

  • Voltage: +20 to +30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Direct UV detection at 200-210 nm.

Logical Diagram: Chiral CE Separation Principle

CE_Principle cluster_system Capillary Electrophoresis System cluster_capillary Capillary filled with BGE + Chiral Selector (CS) Anode Anode (+) Analyte_S Analyte (S) + CS Anode->Analyte_S Injection Cathode Cathode (-) Analyte_R Analyte (R) + CS Detector Detector Analyte_S->Detector Slower Migration (More Stable Complex) Analyte_R->Detector Faster Migration (Less Stable Complex)

Caption: Principle of chiral separation by CE.

Conclusion and Recommendation

For the routine, high-throughput assessment of the stereochemical purity of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid, Direct Chiral HPLC using a teicoplanin-based stationary phase is the most recommended method. This approach provides an optimal balance of robustness, accuracy, and simplicity, avoiding the labor-intensive and potentially error-prone derivatization step required for GC analysis.[5] The direct nature of the analysis ensures that the measured enantiomeric ratio is representative of the original sample. While Chiral CE offers high efficiency and low solvent consumption, its lower concentration sensitivity may be a limitation for quantifying trace enantiomeric impurities without pre-concentration steps.[15] The HPLC method, particularly when coupled with MS detection, provides the sensitivity, selectivity, and reliability required in a regulated drug development environment.

References

  • Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2001).
  • Cifuentes, A., et al. (2016). Capillary electrophoresis determination of non-protein amino acids as quality markers in foods.
  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
  • Lee, J. H., et al. (2000).
  • MZ-Analysentechnik. (n.d.). Chiralpak - Chiral Technologies - Daicel - Manufacturer. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Chiral. Retrieved from [Link]

  • Moos, M., et al. (2021).
  • Nemes, P., et al. (2020). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. Analytical Chemistry, 92(15), 10328-10336.
  • Moos, M., & Šimek, P. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Jove, (182), e63765.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring New Synthesis Pathways with (2S)-Amino(3-hydroxyadamantan-1-yl)acetic Acid Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • LCGC International. (2013). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Schmid, M. G., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(12), 5159-5166.
  • Zinjad, S. S., et al. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 57(1), 1-5.
  • ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral derivatizations applied for the separation of unusual amino acid enantiomers.... Retrieved from [Link]

  • Google Patents. (n.d.). CN112345668B - High performance liquid chromatography method for separating vildagliptin intermediate and R-type isomer.
  • Chromatography Today. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Malleswar, K. D., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric Purity of Anagliptin. Indo American Journal of Pharmaceutical Research, 9(07), 2568-2575.
  • Preprints.org. (2024). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid. As a specialized, non-natural amino acid derivative, understanding its properties and the regulatory landscape is paramount to ensuring laboratory safety and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principles of Chemical Waste Management

The foundation of safe disposal is a thorough understanding of the chemical's properties and the governing regulations. All chemical waste is regulated by entities such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] The primary directive is that chemical waste cannot be disposed of in regular trash or down the sewer system until it is definitively characterized as non-hazardous.[1] For a novel compound like (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid, it is prudent to handle it as hazardous waste until a formal hazard characterization proves otherwise.[3]

Hazard Assessment and Characterization

A specific Safety Data Sheet (SDS) for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid should be obtained from the supplier. In the absence of a specific SDS, a conservative approach must be taken, drawing inferences from its structural components: the adamantane cage and the amino acid moiety.

  • Adamantane Core: The parent adamantane structure is known to be very toxic to aquatic life with long-lasting effects.[4] It is also not readily biodegradable.[4] This strongly suggests that drain disposal is inappropriate.

  • Amino Acid Group: As an amino acid, it possesses both acidic (carboxylic acid) and basic (amine) functional groups. This amphoteric nature requires careful segregation from incompatible chemicals.

  • Physical Form: This compound is typically an off-white solid with a high melting point (>260°C), indicating low volatility.[5] The primary exposure risks during handling are inhalation of dust and dermal contact.

Based on this preliminary assessment, the compound and its waste must be managed to prevent release into the environment.

PropertyValueSource
CAS Number 709031-29-8[5][6]
Molecular Formula C12H19NO3[5]
Molar Mass 225.28 g/mol [5]
Appearance Off-White Solid[5]
Melting Point >260°C (decomposes)[5]
Boiling Point ~402°C (Predicted)[5]
Solubility Sparingly soluble in water[5]
Pre-Disposal Procedures: The Foundation of Safety

Proper disposal begins long before the waste container is full. Adherence to these pre-disposal steps is critical for maintaining a safe laboratory environment.

Chemical wastes must be segregated by compatibility, not alphabetically.[1] (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid waste should be collected in its own designated waste container.

  • DO NOT mix with strong oxidizing agents.[7]

  • DO NOT mix with strong acids or bases unless part of a defined experimental quench procedure.

  • DO NOT mix with other organic waste streams unless their compatibility is confirmed.

The choice of container and its labeling are mandated by regulations to ensure safety and proper handling by waste management personnel.

  • Container Integrity: Use a leak-proof container made of a material chemically compatible with the waste.[7][8] High-density polyethylene (HDPE) or glass containers are generally suitable. Containers must have a secure, screw-top cap.[7]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion and prevent spills.[7][8]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., "Irritant," "Ecotoxin").[8][9] Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste tags that must be completed.[1]

Hazardous waste must be stored in a designated SAA, which is at or near the point of generation.[7][8] This area must be under the control of the laboratory personnel generating the waste. The volume of waste in an SAA is limited by regulation, typically to 55 gallons of total hazardous waste.[8][10]

Step-by-Step Disposal Protocols

The specific disposal procedure depends on the form of the waste being generated.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Collection: Carefully transfer residual solid (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid into a designated solid hazardous waste container.

  • Labeling: Ensure the container is appropriately labeled as "Hazardous Waste" with the full chemical name.

  • Storage: Keep the container tightly sealed and store it in your designated SAA.[10]

  • Pickup: Once the container is full, or if the experiment is complete, arrange for a waste pickup with your institution's EHS office.

  • PPE: Wear appropriate PPE, considering the hazards of both the solute and the solvent.

  • Collection: Collect all solutions containing the compound in a designated liquid hazardous waste container.

  • No Drain Disposal: Do not empty solutions into the drain.[4][11] The potential aquatic toxicity of the adamantane moiety makes this imperative.

  • Labeling: Label the container with the full names of all chemical constituents, including solvents, and their approximate percentages.[9]

  • Storage: Keep the container tightly sealed and stored in the SAA, ensuring it is segregated from incompatible materials.

  • Pickup: Arrange for a waste pickup with your institution's EHS office when the container is full.

  • Grossly Contaminated Items: Materials heavily contaminated with the compound (e.g., weighing boats, filter paper, gloves used for a spill cleanup) should be placed in the solid hazardous waste container.

  • Empty Containers: The original product container must be "RCRA empty" before it can be disposed of in the regular trash. For solids, this means no material remains that can be practically removed. If the compound were acutely hazardous (a "P-listed" waste), the container would require triple-rinsing.[9] While this compound is not currently P-listed, it is best practice to rinse the empty container with a suitable solvent (e.g., ethanol or methanol), and dispose of the rinsate as hazardous liquid waste. After rinsing, deface the label and dispose of the container in a glass or plastic recycling bin as appropriate.

  • Sharps: Needles, syringes, or razor blades contaminated with the compound must be disposed of in a designated sharps container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

G cluster_form 1. Identify Waste Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_debris Contaminated Debris Protocol cluster_storage 2. Accumulation & Storage cluster_disposal 3. Final Disposal start Waste Generation: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid form_q Solid, Liquid, or Contaminated Debris? start->form_q solid_ppe Use appropriate PPE. form_q->solid_ppe Solid liquid_no_drain DO NOT pour down drain. form_q->liquid_no_drain Liquid debris_q Grossly contaminated? form_q->debris_q Debris solid_collect Collect in labeled 'Solid Hazardous Waste' container. storage Store sealed container in designated Satellite Accumulation Area (SAA). solid_collect->storage solid_ppe->solid_collect liquid_collect Collect in labeled 'Liquid Hazardous Waste' container. List ALL components. liquid_collect->storage liquid_no_drain->liquid_collect debris_gross Place in 'Solid Hazardous Waste' container. debris_q->debris_gross Yes debris_light Consult EHS. May require disposal as hazardous waste. debris_q->debris_light No debris_gross->storage segregate Ensure segregation from incompatibles. storage->segregate full_q Container Full or Project Complete? segregate->full_q ehs_pickup Contact Environmental Health & Safety (EHS) for waste pickup. full_q->ehs_pickup Yes continue_storage Continue to store safely in SAA. full_q->continue_storage No

Caption: Waste disposal workflow for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

References

  • Safety Data Sheet: Adamantane - Carl ROTH. URL: [Link]

  • Safety Data Sheet: Adamantane - Chemos GmbH&Co.KG. URL: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. URL: [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety - University of Tennessee, Knoxville. URL: [Link]

  • How To Dispose Non-Hazardous Waste - ACTenviro. URL: [Link]

  • Disposal Procedures for Non Hazardous Waste - Stephen F. Austin State University. URL: [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. URL: [Link]

  • (2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid - ChemBK. URL: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. URL: [Link]

  • (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid, 97% - 3ASenrise. URL: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment - ECHA. URL: [Link]

  • Disposal/Hazardous waste - Fitreach. URL: [Link]

  • RCRA addresses waste management, disposal and recycling - University of Houston-Clear Lake. URL: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. URL: [Link]

  • Steps in Complying with Regulations for Hazardous Waste - US EPA. URL: [Link]

  • Hazardous Waste Disposal Procedures - The University of Chicago Environmental Health and Safety. URL: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC - NIH. URL: [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. URL: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.